IGF2BP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H52FN3O10 |
|---|---|
Poids moléculaire |
777.9 g/mol |
Nom IUPAC |
[(2S,8S,9R,10R,13R,14S,16R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34?,39+,40-,41+,42+/m1/s1 |
Clé InChI |
TYPLITLLZBGXGF-ZQMQXGTISA-N |
Origine du produit |
United States |
Foundational & Exploratory
IGF2BP1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical regulator of tumor progression. Its overexpression in numerous cancers is associated with poor prognosis, making it a compelling target for therapeutic intervention. IGF2BP1-IN-1 is a small molecule inhibitor designed to specifically target IGF2BP1, offering a promising avenue for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
IGF2BP1 functions by binding to specific messenger RNA (mRNA) transcripts, thereby regulating their stability, translation, and localization. This post-transcriptional regulation primarily affects oncoproteins and cell cycle regulators. The core mechanism of action of this compound is the disruption of the interaction between IGF2BP1 and its target mRNAs . By binding to IGF2BP1, the inhibitor prevents the protein from shielding its target transcripts from degradation, leading to a downstream reduction in the corresponding oncoproteins.
Quantitative Data Summary
The efficacy of this compound and other relevant inhibitors has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and Potency of IGF2BP1 Inhibitors
| Compound | Target | Binding Affinity (Kd) | IC50 (A549 cells) | IC50 (HCT116 cells) | Reference |
| This compound (Compound A11) | IGF2BP1 | 2.88 nM | 9 nM | 34 nM | [1] |
| AVJ16 | IGF2BP1 | 1.4 µM | - | - | [2] |
Table 2: Cellular Effects of IGF2BP1 Inhibition
| Compound | Cell Line | Effect | Concentration | Duration | Reference |
| AVJ16 | H1299, LKR-M-FI | Inhibition of proliferation, invasion, migration; Induction of apoptosis | 4 µM | 24h - 2 weeks | [2] |
| BTYNB | Leukemic cells | Promotes differentiation | Not specified | Not specified | [3] |
Signaling Pathways Modulated by this compound
IGF2BP1 regulates several pro-oncogenic signaling pathways. By inhibiting IGF2BP1, this compound effectively downregulates these pathways.
IGF2BP1-Mediated mRNA Stabilization and Inhibition by this compound
The primary function of IGF2BP1 is to bind to and stabilize target mRNAs, preventing their degradation. This compound directly interferes with this process.
Caption: this compound inhibits IGF2BP1, preventing mRNA stabilization and promoting degradation.
Downstream Signaling Pathways Affected by IGF2BP1 Inhibition
Inhibition of IGF2BP1 by this compound has been shown to impact key cancer-related signaling pathways, including the PI3K-Akt, Wnt, and Hedgehog pathways.
Caption: this compound downregulates PI3K-Akt, Wnt, and Hedgehog signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd) of this compound to the IGF2BP1 protein.
1. Reagents and Materials:
-
Purified recombinant IGF2BP1 protein
-
Fluorescently labeled RNA probe corresponding to a known IGF2BP1 binding site (e.g., from c-MYC mRNA)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add a constant concentration of the fluorescently labeled RNA probe and purified IGF2BP1 protein.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the Kd value by fitting the data to a suitable binding isotherm model.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
1. Reagents and Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
96-well clear or white-walled plates
-
Plate reader (spectrophotometer or luminometer)
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to assess the levels of IGF2BP1 and its downstream target proteins following treatment with this compound.
1. Reagents and Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IGF2BP1, c-MYC, KRAS, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Xenograft Mouse Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of this compound in a living organism.
1. Materials and Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
2. Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflows
Workflow for Identifying this compound's Effect on Target mRNA
Caption: Workflow for quantifying changes in target mRNA levels upon this compound treatment.
General Workflow for In Vivo Antitumor Activity Assessment
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
- 1. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Utility of IGF2BP1 and Its Targets as Potential Biomarkers in ETV6-RUNX1 Positive B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of IGF2BP1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator of gene expression, playing a pivotal role in cancer progression and metastasis. Its overexpression is correlated with poor clinical outcomes in a variety of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of small molecule inhibitors of IGF2BP1, with a focus on the lead compound "7773" and its optimized derivative, "AVJ16". We will detail their mechanism of action, present key quantitative data, outline experimental protocols for their evaluation, and visualize the associated biological pathways and experimental workflows.
Introduction to IGF2BP1
IGF2BP1 is an RNA-binding protein that modulates the stability, localization, and translation of its target mRNAs.[1] It contains two RNA-recognition motifs (RRMs) and four K homology (KH) domains, which enable it to bind to specific sequences within target transcripts.[2] By shielding these mRNAs from degradation and promoting their translation, IGF2BP1 upregulates the expression of numerous pro-oncogenic factors, including KRAS, c-MYC, and E2F1.[3] This activity enhances cancer cell proliferation, migration, and resistance to therapy, making the inhibition of IGF2BP1 a promising anti-cancer strategy.[1][4]
IGF2BP1 Inhibitors: From Discovery to Optimization
A high-throughput fluorescence polarization (FP-based) screen of over 27,000 small molecules led to the identification of a lead compound, designated "7773", that specifically inhibits the binding of IGF2BP1 to its target RNAs, such as KRAS RNA.[3] Further structure-activity relationship (SAR) studies and optimization of compound 7773 resulted in the development of a more potent derivative, AVJ16.[5]
Mechanism of Action
Both 7773 and AVJ16 function by directly binding to IGF2BP1 and disrupting its interaction with target mRNAs.[3][5] This inhibition is achieved through the binding of the small molecules to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[1][5] By occupying this site, the inhibitors prevent the protein from effectively binding to and stabilizing its pro-oncogenic RNA targets.[3] This leads to the downregulation of these target mRNAs and their corresponding proteins, ultimately suppressing the cancer-promoting functions of IGF2BP1.[3][4]
Quantitative Data for IGF2BP1 Inhibitors
The following tables summarize the key quantitative data for the IGF2BP1 inhibitors 7773 and AVJ16.
| Compound | Parameter | Value | Assay | Reference |
| 7773 | IC50 (vs. IGF2BP1-Kras RNA binding) | ~30 µM | Fluorescence Polarization | [3] |
| Kd (vs. IGF2BP1 RRM12) | 1.5 µM | Microscale Thermophoresis | [6] | |
| Kd (vs. IGF2BP1 KH34) | 7.2 µM | Microscale Thermophoresis | [6] | |
| AVJ16 | IC50 (Cell Migration Inhibition) | 0.7 µM | Wound Healing Assay | [5] |
| Kd (vs. IGF2BP1) | 1.4 µM | Binding Assay | [7] |
Table 1: In vitro and cellular activity of IGF2BP1 inhibitors.
| Compound | Cell Line | Effect | Concentration | Reference |
| 7773 | H1299 | Downregulation of KRAS and other target mRNAs | 20 µM | [8] |
| H1299 | Inhibition of wound healing and soft agar (B569324) growth | 5-20 µM | [8] | |
| AVJ16 | H1299, LKR-M-FI | Inhibition of proliferation, invasion, and migration | 4 µM | [7] |
| H1299, LKR-M-FI | Induction of apoptosis | 4 µM | [7] | |
| LKR-M-FI Xenograft | Antitumor activity | 100 mg/kg (i.p.) | [7] |
Table 2: Cellular and in vivo effects of IGF2BP1 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This assay is used to identify and characterize inhibitors of the IGF2BP1-RNA interaction.
Principle: A fluorescently labeled RNA probe that binds to IGF2BP1 will have a higher fluorescence polarization value compared to the free probe due to its slower tumbling rate in solution. Inhibitors that disrupt this interaction will cause a decrease in the polarization value.
Protocol:
-
Prepare a reaction mixture containing recombinant IGF2BP1 protein and a fluorescently labeled RNA probe (e.g., a fragment of KRAS RNA).
-
Add the test compounds at varying concentrations to the reaction mixture in a multi-well plate format (e.g., 384-well black plates).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of IGF2BP1 inhibitors on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. Inhibitors of cell migration will slow down this process.
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells to remove detached cells and debris.
-
Add fresh medium containing the IGF2BP1 inhibitor at various concentrations (or a vehicle control).
-
Image the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Quantify the wound closure over time by measuring the area of the cell-free region.
RNA Immunoprecipitation (RIP)
This technique is used to identify the specific mRNA molecules that are bound by IGF2BP1 within a cell.
Principle: An antibody specific to IGF2BP1 is used to pull down the protein from cell lysates. The RNA molecules that are bound to IGF2BP1 will be co-precipitated and can then be identified by downstream analysis like RT-qPCR or sequencing.
Protocol:
-
Crosslink RNA-protein complexes in cells using UV irradiation.
-
Lyse the cells and prepare a whole-cell extract.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-IGF2BP1 antibody (or an IgG control).
-
Wash the beads to remove non-specifically bound proteins and RNA.
-
Elute the RNA-protein complexes from the beads.
-
Isolate and purify the RNA.
-
Analyze the purified RNA using RT-qPCR to quantify the enrichment of specific target mRNAs or by next-generation sequencing to identify all bound transcripts.
Visualizations
Signaling Pathway of IGF2BP1 Inhibition
Caption: Mechanism of IGF2BP1 inhibition leading to therapeutic effects.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the discovery and validation of IGF2BP1 inhibitors.
Logical Relationship of Inhibitor Development
Caption: Logical progression of IGF2BP1 inhibitor development.
References
- 1. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Igf2bp1 inhibitor 7773 | Igf2bp1 inhibitor | Probechem Biochemicals [probechem.com]
The Discovery and Synthesis of IGF2BP1-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), herein referred to as IGF2BP1-IN-1 (a representative compound, AVJ16). IGF2BP1 is an oncofetal RNA-binding protein implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This document details the scientific journey from a lead compound to an optimized inhibitor, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Discovery of a Novel IGF2BP1 Inhibitor
The discovery of this compound (AVJ16) stemmed from a lead optimization effort of a previously identified inhibitor, compound '7773'. The initial lead compound, 7773, was discovered through a high-throughput fluorescence polarization (FP)-based screen of over 100,000 small molecules.[1] This screen aimed to identify compounds that could disrupt the interaction between IGF2BP1 and its target mRNA, a key driver of its oncogenic function.
A structure-activity relationship (SAR) study was conducted on the lead compound 7773 to enhance its potency and selectivity.[2] This involved the design and synthesis of 27 novel analogs by modifying the three main rings of the parent molecule.[1] These analogs were then evaluated for their ability to inhibit IGF2BP1 function using a cell-based split-luciferase assay. This screening cascade led to the identification of several compounds with improved or similar activity to 7773.[1]
Among these, AVJ16 emerged as a particularly potent inhibitor, demonstrating significantly enhanced efficacy in a wound healing assay with cancer cells expressing high levels of endogenous IGF2BP1.[1] Further characterization confirmed that AVJ16 binds directly to IGF2BP1 with high affinity and specificity, effectively inhibiting its RNA-binding capabilities and downstream oncogenic activities.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead compound 7773 and the optimized inhibitor AVJ16.
| Compound | IC50 (Wound Healing Assay, H1299 cells) | Binding Affinity (Kd) to IGF2BP1 |
| 7773 | 10 µM[2][4] | 17 µM[2] |
| AVJ16 | 0.7 µM[2][4] | 1.4 µM[2][5] |
Table 1: In Vitro Efficacy and Binding Affinity of IGF2BP1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) from a wound healing assay and the dissociation constant (Kd) for the binding to IGF2BP1.
| Cell Line | Treatment | Effect |
| HL60 (Leukemia) | BTYNB | IC50 = 21.56 µM[4] |
| K562 (Leukemia) | BTYNB | IC50 = 6.76 µM[4] |
| SK-N-AS (Neuroblastoma) | BTYNB (10 µM) | ~60% decrease in cell proliferation[6] |
| SK-N-BE(2) (Neuroblastoma) | BTYNB (10 µM) | ~35-40% decrease in cell proliferation[6] |
| SK-N-DZ (Neuroblastoma) | BTYNB (20 µM) | ~35-40% decrease in cell proliferation[6] |
Table 2: Cellular Activity of the IGF2BP1 Inhibitor BTYNB. This table shows the IC50 values and effects on proliferation of the IGF2BP1 inhibitor BTYNB in various cancer cell lines.
Synthesis of this compound (AVJ16)
The synthesis of AVJ16 and its analogs was achieved through a multi-step process. While a detailed, step-by-step laboratory protocol is proprietary, a general synthetic scheme has been described. The core structure was assembled by modifying the A, B, and C rings of the lead compound 7773. For AVJ16, this involved the incorporation of an indole-3-carbinol (B1674136) (I3C) moiety as ring C and a piperazine (B1678402) as the connecting ring B.[2]
Below is a generalized representation of the synthetic approach.
Figure 1: Generalized Synthetic Scheme for AVJ16. A high-level overview of the synthetic strategy for AVJ16.
Experimental Protocols
The discovery and characterization of AVJ16 involved several key experimental assays. The following sections provide an overview of the methodologies employed.
Fluorescence Polarization (FP) Assay for High-Throughput Screening
The initial high-throughput screen to identify IGF2BP1 inhibitors was based on fluorescence polarization.
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled RNA probe corresponding to an IGF2BP1 binding site will tumble rapidly in solution, resulting in low polarization. Upon binding to the much larger IGF2BP1 protein, the complex tumbles more slowly, leading to an increase in polarization. A small molecule inhibitor that disrupts this interaction will cause a decrease in polarization.
-
General Protocol:
-
A fluorescently labeled RNA probe (e.g., from the Kras mRNA) is incubated with purified IGF2BP1 protein in a microplate well.
-
Test compounds from a chemical library are added to the wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
A decrease in polarization compared to a control (without inhibitor) indicates a potential hit.
-
Figure 2: Fluorescence Polarization Assay Workflow. A flowchart of the key steps in the FP-based screening assay.
Cell-Based Split-Luciferase Assay
This assay was used to validate the activity of the synthesized analogs in a cellular context.
-
Principle: The enzyme luciferase is split into two non-functional fragments. One fragment is fused to one IGF2BP1 protein, and the second fragment is fused to another IGF2BP1 protein. When these two fusion proteins are co-expressed in cells, the dimerization of IGF2BP1 on a target RNA brings the two luciferase fragments into close proximity, reconstituting the active enzyme and producing a measurable light signal. An inhibitor that disrupts IGF2BP1 dimerization or RNA binding will lead to a decrease in the luciferase signal.[3]
-
General Protocol:
-
Cells are co-transfected with plasmids encoding the two IGF2BP1-luciferase fragment fusion proteins and a reporter plasmid containing an IGF2BP1 target RNA.
-
The transfected cells are treated with the test compounds.
-
After an incubation period, a luciferase substrate is added to the cells.
-
The luminescence is measured using a luminometer.
-
A reduction in the light signal indicates inhibitory activity.
-
Figure 3: Split-Luciferase Assay Workflow. A flowchart outlining the main steps of the split-luciferase assay.
Wound Healing (Scratch) Assay
This assay was used to assess the effect of the inhibitors on cancer cell migration.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored. An effective inhibitor of cell migration will slow down or prevent the closure of the wound.
-
General Protocol:
-
Cancer cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a scratch in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.
-
The closure of the wound is monitored and imaged at regular intervals using a microscope.
-
The rate of wound closure is quantified to determine the inhibitory effect of the compound.
-
IGF2BP1 Signaling Pathway
IGF2BP1 exerts its oncogenic effects by binding to and stabilizing the mRNAs of numerous pro-cancerous genes. This leads to their increased expression and the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.
Figure 4: IGF2BP1 Signaling Pathway in Cancer. A diagram illustrating the mechanism of action of IGF2BP1 and the point of intervention by AVJ16.
IGF2BP1 has been shown to be a post-transcriptional enhancer of the E2F-driven cell cycle progression.[7] It stabilizes the mRNAs of key cell cycle regulators like E2F1, leading to accelerated G1/S transition.[7] Additionally, IGF2BP1 has been implicated in the Wnt/β-catenin and PI3K/Akt signaling pathways, further highlighting its central role in promoting cancer.[8] The inhibitor AVJ16 acts by directly binding to IGF2BP1, preventing it from interacting with its target mRNAs, thereby inhibiting these downstream oncogenic signaling cascades.[2]
Conclusion
The discovery and optimization of IGF2BP1 inhibitors, exemplified by AVJ16, represent a promising avenue for the development of novel cancer therapeutics. This technical guide has summarized the key steps in the discovery process, from high-throughput screening to lead optimization, and has provided an overview of the essential experimental methodologies used for characterization. The quantitative data clearly demonstrates the superior potency and binding affinity of the optimized inhibitor AVJ16 compared to its lead compound. The visualization of the IGF2BP1 signaling pathway underscores the critical role of this protein in cancer and the therapeutic potential of its inhibition. Further preclinical and clinical development of AVJ16 and similar compounds is warranted to fully assess their utility in treating IGF2BP1-driven malignancies.
References
- 1. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 2. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
IGF2BP1-IN-1: A Technical Guide to a Novel Inhibitor of the Oncofetal RNA-Binding Protein IGF2BP1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical driver of tumorigenesis and cancer progression. Its overexpression in a multitude of solid tumors is strongly correlated with poor prognosis, therapy resistance, and metastasis. IGF2BP1 functions as a post-transcriptional regulator, stabilizing oncogenic mRNAs and thereby promoting cancer cell proliferation, invasion, and survival. This technical guide provides a comprehensive overview of a representative small molecule inhibitor, herein referred to as IGF2BP1-IN-1, which encompasses the characteristics of several reported inhibitors such as BTYNB, '7773', and AVJ16. We delve into its mechanism of action, present key quantitative data, detail essential experimental protocols for its evaluation, and visualize its impact on critical signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting RNA-binding proteins.
Introduction to IGF2BP1 in Cancer
IGF2BP1 is an oncofetal RNA-binding protein that plays a pivotal role in embryogenesis and is largely silenced in adult tissues.[1] However, its re-expression is a common feature in many cancers, including lung, liver, breast, colorectal, and pancreatic cancer.[2][3] High IGF2BP1 expression is frequently associated with adverse clinical outcomes.[4]
The primary oncogenic function of IGF2BP1 lies in its ability to bind to and stabilize a plethora of target mRNAs, protecting them from degradation.[5] Many of these target transcripts encode for key proteins involved in cancer hallmarks, such as cell proliferation (e.g., c-MYC, E2F1), invasion, and metastasis.[4][6] IGF2BP1 recognizes its target mRNAs, often in an N6-methyladenosine (m6A)-dependent manner, through its K homology (KH) domains.[5] By shielding these mRNAs from miRNA-mediated decay and endonucleolytic cleavage, IGF2BP1 enhances the expression of oncoproteins, thereby driving tumor progression.[4]
Given its central role in cancer biology and its low expression in normal adult tissues, IGF2BP1 represents a promising and potentially selective target for anti-cancer therapies.[7] The development of small molecule inhibitors that disrupt the IGF2BP1-RNA interaction is a rapidly advancing field with the potential to offer novel treatment strategies.[8]
This compound: A Representative Inhibitor
For the purpose of this guide, "this compound" represents a class of small molecule inhibitors designed to directly bind to IGF2BP1 and disrupt its interaction with target mRNAs. Compounds like BTYNB, '7773', and its derivative AVJ16 have been developed and shown to selectively inhibit IGF2BP1 function.[1][9][10] These inhibitors typically function by binding to a hydrophobic pocket within the KH domains of IGF2BP1, allosterically preventing the protein from effectively binding to its RNA targets.[11][12]
Mechanism of Action
This compound acts by directly engaging the IGF2BP1 protein. This binding event sterically hinders or allosterically modulates the RNA-binding domains of IGF2BP1, leading to the dissociation of IGF2BP1 from its target mRNAs. The destabilized mRNAs are then susceptible to degradation by cellular machinery, resulting in decreased protein levels of key oncogenes. This disruption of IGF2BP1's "super-enhancer" function on E2F-driven gene expression leads to cell cycle arrest and inhibition of tumor growth.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative IGF2BP1 inhibitors.
Table 1: In Vitro Binding Affinity and Potency of IGF2BP1 Inhibitors
| Compound | Assay | Target | Value | Reference |
| '7773' | Fluorescence Polarization | IGF2BP1-Kras RNA | IC50: 30.45 µM | [9] |
| Microscale Thermophoresis | IGF2BP1 | Kd: 17 µM | [9] | |
| AVJ16 | Microscale Thermophoresis | IGF2BP1 | Kd: 1.4 µM | [13][14] |
| Cell-based split-luciferase assay | IGF2BP1 inhibition | IC50: 0.7 µM | [13] |
Table 2: Cellular Activity of IGF2BP1 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| BTYNB | SK-N-AS (Neuroblastoma) | Proliferation Assay | ~60% decrease | 10 µM | [15] |
| SK-N-BE(2) (Neuroblastoma) | Proliferation Assay | ~35-40% decrease | 10 µM | [15] | |
| AVJ16 | H1299 (Lung Cancer) | Wound Healing Assay | >14 times more effective than '7773' | Not specified | [1] |
| LKR-M-FI (Lung Adenocarcinoma) | Proliferation, Invasion, Migration | Inhibition | 4 µM | [14] |
Key Signaling Pathways Modulated by this compound
IGF2BP1 is implicated in several pro-oncogenic signaling pathways. By inhibiting IGF2BP1, this compound can effectively downregulate these pathways.
E2F-Driven Gene Expression
IGF2BP1 acts as a post-transcriptional "super-enhancer" of the E2F-driven transcriptional program, which is critical for G1/S phase cell cycle progression.[4] IGF2BP1 stabilizes the mRNAs of E2F transcription factors (E2F1, E2F2, E2F3) and their downstream targets.[16] Inhibition of IGF2BP1 by this compound leads to the destabilization of these mRNAs, resulting in reduced E2F activity and cell cycle arrest.[17]
Figure 1: Inhibition of the E2F signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers. IGF2BP1 is a transcriptional target of this pathway and, in a positive feedback loop, it can stabilize the mRNAs of key components and targets of the Wnt pathway, thereby amplifying its oncogenic output.[18][19] Treatment with an IGF2BP1 inhibitor like AVJ16 has been shown to downregulate Wnt pathway activity.[3]
Figure 2: this compound disrupts the positive feedback loop in Wnt signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. IGF2BP1 has been shown to promote pancreatic cancer growth by activating the Akt signaling pathway. Silencing of IGF2BP1 leads to a notable decrease in the phosphorylation of AKT.[20]
Figure 3: Inhibition of the PI3K/Akt pathway via this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of IGF2BP1 inhibitors. The following are representative protocols for key assays.
RNA Immunoprecipitation (RIP) Sequencing
This protocol is used to identify the specific RNA transcripts that are bound by IGF2BP1.[2]
Figure 4: Workflow for RNA Immunoprecipitation (RIP) Sequencing.
Protocol:
-
Cell Culture and Cross-linking: Grow cells to 80-90% confluency. Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link protein-RNA complexes. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease and RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated with an anti-IGF2BP1 antibody overnight at 4°C.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the RNA-protein complexes and reverse the cross-links by heating with proteinase K.
-
RNA Purification: Purify the RNA using a standard RNA extraction method.
-
Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify enriched RNA transcripts compared to an IgG control.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a protein (IGF2BP1) and a small molecule inhibitor (this compound).[21][22]
Protocol:
-
Protein Labeling: Label purified IGF2BP1 with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a serial dilution of the unlabeled this compound. Mix each dilution with a constant concentration of the labeled IGF2BP1.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. A microscopic temperature gradient is induced by an IR laser, and the movement of the fluorescently labeled IGF2BP1 is monitored.
-
Data Analysis: The change in thermophoresis upon binding of the inhibitor is plotted against the inhibitor concentration to determine the dissociation constant (Kd).
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[23]
Figure 5: Workflow for the Wound Healing Assay.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing either this compound at various concentrations or a vehicle control.
-
Imaging: Capture images of the wounds at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. A decrease in the rate of closure in the treated wells indicates an inhibitory effect on cell migration.
Conclusion and Future Directions
IGF2BP1 has been robustly validated as a promising therapeutic target in a wide range of cancers. Small molecule inhibitors, represented here as this compound, have demonstrated the potential to disrupt the oncogenic functions of IGF2BP1, leading to reduced cancer cell proliferation, migration, and survival. The data and protocols presented in this guide offer a foundational understanding for the continued research and development of IGF2BP1-targeted therapies.
Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. Combination therapies, where IGF2BP1 inhibitors are used in conjunction with standard-of-care chemotherapies or other targeted agents, may offer synergistic effects and overcome drug resistance. Further elucidation of the complex regulatory networks governed by IGF2BP1 will undoubtedly uncover new therapeutic opportunities and pave the way for more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]
- 5. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [en.bio-protocol.org]
- 6. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Global role of IGF2BP1 in controlling the expression of Wnt/β-catenin-regulated genes in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scratch Wound Healing Assay [bio-protocol.org]
In-Depth Technical Guide: IGF2BP1-IN-1 Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF2BP1-IN-1 has emerged as a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is an oncofetal RNA-binding protein that plays a critical role in tumorigenesis by enhancing the stability and translation of various oncogenic mRNAs. As an N6-methyladenosine (m6A) "reader," IGF2BP1 recognizes m6A-modified transcripts, including those of key cancer drivers like MYC, YAP1, and INHBA, shielding them from degradation and thereby promoting cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive technical overview of the target binding, affinity, and mechanism of action of this compound, supported by detailed experimental protocols and data visualizations.
Target Binding and Affinity of this compound
This compound demonstrates high-affinity binding to its target protein, IGF2BP1. The quantitative metrics of this interaction, along with its cellular activity, are summarized below.
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| Binding Affinity (Kd) | 2.88 nM | Human IGF2BP1 Protein | Surface Plasmon Resonance (SPR) | [1][2][3] |
| Cellular Activity (IC50) | 9 nM | A549 (Human Lung Carcinoma) | Sulforhodamine B (SRB) Assay | [1][2][3] |
| Cellular Activity (IC50) | 34 nM | HCT116 (Human Colorectal Carcinoma) | Sulforhodamine B (SRB) Assay | [1][2][3] |
Mechanism of Action
This compound functions by directly binding to the IGF2BP1 protein, thereby inhibiting its interaction with target mRNAs. This disruption leads to the destabilization and subsequent degradation of these transcripts, resulting in the downregulation of oncoproteins. The inhibition of IGF2BP1 has been shown to suppress downstream signaling pathways critical for cancer cell proliferation and survival, ultimately leading to apoptosis and the inhibition of tumor growth.[1][2][3]
Signaling Pathway of IGF2BP1 Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits the binding of IGF2BP1 to m6A-modified oncogenic mRNAs, leading to their degradation and reduced oncoprotein expression, thereby suppressing cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) of this compound to the IGF2BP1 protein.
Workflow Diagram:
Caption: Workflow for determining the binding affinity of this compound to IGF2BP1 using Surface Plasmon Resonance (SPR).
Methodology:
-
Protein Immobilization: Recombinant human IGF2BP1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
Analyte Preparation: this compound is dissolved in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) and a series of dilutions are prepared, typically ranging from 0.1 nM to 100 nM.
-
Binding Measurement: The prepared analyte concentrations are injected sequentially over the sensor chip surface at a constant flow rate (e.g., 30 µL/min). The association and dissociation phases are monitored in real-time by measuring the change in the surface plasmon resonance signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Sulforhodamine B (SRB) Assay for Cellular Proliferation
This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining the anti-proliferative activity of this compound using the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Seeding: A549 or HCT116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) in fresh culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a high-affinity inhibitor of IGF2BP1 with potent anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of IGF2BP1-mediated mRNA stabilization, presents a promising therapeutic strategy for cancers dependent on the overexpression of this oncofetal protein. The experimental protocols detailed in this guide provide a foundation for further research and development of IGF2BP1-targeted therapies.
References
The Role of IGF2BP1 in Cancer Progression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers. Primarily functioning as a post-transcriptional regulator, IGF2BP1 modulates the stability, translation, and localization of a wide array of target mRNAs, many of which are key players in oncogenic signaling pathways. As an N6-methyladenosine (m6A) reader, IGF2BP1 recognizes m6A-modified transcripts, shielding them from degradation and thereby promoting their expression. Elevated levels of IGF2BP1 are frequently observed in various malignancies, including but not limited to colorectal, breast, lung, and liver cancers, and often correlate with poor prognosis and resistance to therapy.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of IGF2BP1 in cancer progression, detailing its molecular mechanisms, associated signaling pathways, and prognostic significance. Furthermore, it offers detailed protocols for key experimental assays essential for studying IGF2BP1 function, aiming to equip researchers with the necessary tools to further investigate this promising therapeutic target.
Introduction: IGF2BP1 as a Key Regulator of Gene Expression in Cancer
IGF2BP1 is an RNA-binding protein (RBP) that plays a pivotal role in post-transcriptional gene regulation.[1][2] Its expression is abundant during embryonic development but is significantly downregulated in most adult tissues. However, IGF2BP1 is frequently re-expressed at high levels in a wide range of cancers, where it acts as a potent oncogene.[3][4][5] The primary mechanism through which IGF2BP1 promotes cancer progression is by binding to and stabilizing specific messenger RNAs (mRNAs) that encode for proteins involved in cell proliferation, survival, migration, and invasion.[4][6]
A key aspect of IGF2BP1 function is its role as an "m6A reader." N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic mRNA, and it is recognized by a set of proteins known as "readers," which in turn determine the fate of the modified transcript.[6] IGF2BP1 recognizes and binds to m6A-containing mRNAs, protecting them from degradation and enhancing their translation, thereby promoting the expression of oncoproteins.[6][7]
Molecular Mechanisms of IGF2BP1 in Cancer
IGF2BP1 exerts its oncogenic functions through several interconnected molecular mechanisms:
-
mRNA Stabilization: IGF2BP1 binds to specific sequences, often located in the 3' untranslated region (3' UTR) of its target mRNAs. This binding protects the mRNA from degradation by cellular ribonucleases, leading to increased mRNA half-life and consequently, elevated protein expression.[4][6]
-
m6A-Dependent Regulation: As an m6A reader, IGF2BP1 preferentially binds to m6A-modified mRNAs. This interaction is crucial for the stabilization and enhanced translation of numerous oncogenic transcripts.[6][7]
-
Translational Enhancement: Beyond stabilization, IGF2BP1 can also directly promote the translation of its target mRNAs, leading to increased protein synthesis.
-
Subcellular Localization of mRNA: IGF2BP1 can influence the subcellular localization of its target mRNAs, directing them to specific cellular compartments for localized protein synthesis, which is particularly important for processes like cell migration.
Key Signaling Pathways Modulated by IGF2BP1
IGF2BP1 is a central node in a complex network of oncogenic signaling pathways. By regulating the expression of key components of these pathways, IGF2BP1 drives cancer progression.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently dysregulated in cancer. IGF2BP1 has been shown to enhance Wnt/β-catenin signaling by stabilizing the mRNA of key pathway components.
Caption: IGF2BP1 enhances Wnt/β-catenin signaling by stabilizing β-catenin mRNA.
E2F-Driven Gene Expression and Cell Cycle Progression
E2F transcription factors are critical for the regulation of genes involved in cell cycle progression, particularly the G1/S transition. IGF2BP1 promotes the expression of E2F1 and its target genes, thereby accelerating cell cycle progression.
Caption: IGF2BP1 promotes G1/S cell cycle transition by stabilizing E2F1 mRNA.
Quantitative Data on IGF2BP1 in Cancer
Elevated expression of IGF2BP1 is a common feature across a wide range of human cancers and is frequently associated with poor clinical outcomes.
IGF2BP1 mRNA Expression in Various Cancers (TCGA Data)
The Cancer Genome Atlas (TCGA) data reveals a significant upregulation of IGF2BP1 mRNA in numerous tumor types compared to their normal tissue counterparts.
| Cancer Type | Tumor vs. Normal (Fold Change) | Reference |
| Colorectal Adenocarcinoma (COAD) | ~4.5-fold increase | [3][8] |
| Breast Invasive Carcinoma (BRCA) | ~3.8-fold increase | [3] |
| Lung Adenocarcinoma (LUAD) | ~5.2-fold increase | [3][9] |
| Liver Hepatocellular Carcinoma (LIHC) | ~6.1-fold increase | [9] |
| Esophageal Carcinoma (ESCA) | ~4.9-fold increase | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ~3.5-fold increase | [10] |
Note: Fold changes are approximate and can vary based on the specific dataset and analysis method.
Prognostic Significance of IGF2BP1 Expression
High IGF2BP1 expression is a strong and independent predictor of poor prognosis in several cancers.
| Cancer Type | Prognostic Implication of High IGF2BP1 | Hazard Ratio (HR) | Reference |
| Colorectal Cancer | Shorter Overall Survival | 1.705 | [8][11] |
| Ovarian Cancer | Shorter Overall & Progression-Free Survival | - | [4] |
| Lung Cancer | Unfavorable Prognosis | - | [12] |
| Liver Cancer | Shorter Overall Survival | - | [9] |
| Meningioma (Hypermitotic) | Lower Overall Survival & Local Freedom from Recurrence | - | [13] |
Note: Hazard Ratios can vary between studies.
Experimental Protocols for Studying IGF2BP1
Investigating the function of IGF2BP1 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
RNA Immunoprecipitation (RIP) for Identifying IGF2BP1-bound mRNAs
RIP is a powerful technique to identify the specific mRNAs that are bound by an RBP of interest in vivo.
Caption: Workflow for RNA Immunoprecipitation (RIP).
Protocol:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-IGF2BP1 antibody or a control IgG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-RBP-RNA complexes.[2][15]
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound proteins and RNA.
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads by resuspending them in a buffer containing proteinase K to digest the protein components.
-
Purify the RNA using a standard RNA extraction method (e.g., TRIzol or a column-based kit).[2]
-
-
Downstream Analysis:
Luciferase Reporter Assay for mRNA Stability
This assay is used to determine if IGF2BP1 affects the stability of a specific mRNA.
Protocol:
-
Construct Generation:
-
Clone the 3' UTR of the putative IGF2BP1 target mRNA downstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in an expression vector.
-
As a control, create a construct with a mutated IGF2BP1 binding site within the 3' UTR.
-
-
Cell Transfection:
-
Co-transfect cells with the luciferase reporter construct and a plasmid expressing either IGF2BP1 or a control vector (e.g., empty vector or a non-targeting shRNA).
-
A second reporter plasmid (e.g., expressing a different luciferase) can be co-transfected as an internal control for transfection efficiency.[17]
-
-
Measurement of Luciferase Activity:
-
Data Analysis:
-
Normalize the activity of the experimental luciferase to the activity of the internal control luciferase.
-
An increase in the normalized luciferase activity in the presence of IGF2BP1 indicates that it stabilizes the target mRNA.[17]
-
-
mRNA Decay Assay (Optional but Recommended):
-
To directly measure mRNA half-life, treat the transfected cells with a transcription inhibitor (e.g., actinomycin (B1170597) D).
-
Collect RNA at different time points after treatment and quantify the luciferase mRNA levels by qRT-PCR.
-
A longer half-life in the presence of IGF2BP1 confirms its stabilizing effect.[21]
-
Transwell Migration Assay
This assay assesses the effect of IGF2BP1 on cell migration.
Protocol:
-
Cell Preparation:
-
Culture cells to be tested and induce or inhibit IGF2BP1 expression (e.g., via overexpression plasmid or siRNA/shRNA).
-
Starve the cells in serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.[1][22][23][24]
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (typically 12-48 hours, depending on the cell type).
-
-
Fixation and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the fixed cells with a solution such as crystal violet.[1][23]
-
-
Quantification:
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
An increase in the number of migrated cells upon IGF2BP1 overexpression (or a decrease upon its knockdown) indicates its role in promoting cell migration.[23]
-
Cell Proliferation Assay
This assay measures the effect of IGF2BP1 on the rate of cell growth.
Protocol:
-
Cell Seeding:
-
Seed cells with modulated IGF2BP1 expression (overexpression or knockdown) at a low density in a 96-well plate.
-
-
Incubation and Measurement:
-
At various time points (e.g., 0, 24, 48, 72 hours), measure cell proliferation using a suitable method:
-
MTT or WST-1 Assay: Add the reagent to the wells, incubate, and then measure the absorbance, which correlates with the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is an indicator of metabolically active cells.[25]
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Live-Cell Imaging (e.g., IncuCyte): Monitor cell confluence over time in real-time.[26][27]
-
-
-
Data Analysis:
IGF2BP1 as a Therapeutic Target
The critical role of IGF2BP1 in promoting multiple hallmarks of cancer makes it an attractive target for therapeutic intervention.[1][2] Strategies to target IGF2BP1 are currently being explored and can be broadly categorized as:
-
Small Molecule Inhibitors: Development of small molecules that can disrupt the interaction between IGF2BP1 and its target mRNAs is a promising approach. Such inhibitors could destabilize oncogenic transcripts and suppress tumor growth.
-
Targeting Upstream Regulators: Identifying and targeting the upstream signaling pathways or transcription factors that regulate IGF2BP1 expression could be an indirect way to inhibit its function.
-
Targeting Downstream Effectors: Inhibiting the key downstream effectors of IGF2BP1 that are critical for its oncogenic activity could also be a viable therapeutic strategy.
Conclusion
IGF2BP1 is a master regulator of post-transcriptional gene expression that plays a multifaceted and critical role in cancer progression. Its ability to stabilize a wide range of oncogenic mRNAs, particularly through its function as an m6A reader, positions it as a central hub in the oncogenic signaling network. The consistent association of high IGF2BP1 expression with poor prognosis across numerous cancer types underscores its clinical significance. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the molecular mechanisms of IGF2BP1 and to evaluate its potential as a therapeutic target. Continued research into the intricate functions of IGF2BP1 will undoubtedly pave the way for the development of novel and effective anti-cancer therapies.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pan-cancer landscape of IGF2BPs and their association with prognosis, stemness and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF2BP1 overexpression stabilizes PEG10 mRNA in an m6A-dependent manner and promotes endometrial cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-Like Growth Factor 2 mRNA-Binding Protein 1 (IGF2BP1) Is a Prognostic Biomarker and Associated with Chemotherapy Responsiveness in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF2BP1—An Oncofetal RNA-Binding Protein Fuels Tumor Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Expression of IGF2BP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. The RNA-binding protein IGF2BP1 regulates stability of mRNA transcribed from FOXM1 target genes in hypermitotic meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 23. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 24. static.igem.org [static.igem.org]
- 25. IGF2BP1 Promotes Proliferation of Neuroendocrine Neoplasms by Post-Transcriptional Enhancement of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Role of IGF2BP1-IN-1 in Modulating Oncogenic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator in cancer progression. Its overexpression is correlated with poor prognosis in numerous malignancies, primarily through the stabilization of oncogenic mRNAs. This technical guide provides an in-depth analysis of a small molecule inhibitor, referred to herein as IGF2BP1-IN-1 (also identified in literature as compound '7773' and BTYNB), focusing on its mechanism of action and its profound effects on key oncogenic pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in targeting IGF2BP1.
Introduction
IGF2BP1 is an oncofetal RNA-binding protein that is minimally expressed in adult tissues but becomes aberrantly re-expressed in a wide array of cancers.[1] Its primary function is to bind to specific mRNA transcripts, thereby protecting them from degradation and enhancing their translation.[2][3] This activity leads to the upregulation of potent oncoproteins, including MYC and KRAS, which drive tumor cell proliferation, survival, and metastasis.[2][4] The synergistic relationship between IGF2BP1 and mutations in genes like KRAS significantly worsens patient outcomes, highlighting the therapeutic potential of inhibiting IGF2BP1.[5] this compound is a small molecule designed to disrupt the interaction between IGF2BP1 and its target mRNAs, offering a promising strategy to dismantle these oncogenic circuits.[5][6]
Mechanism of Action of this compound
This compound functions by directly binding to the IGF2BP1 protein. Specifically, it interacts with a hydrophobic surface located at the boundary of the KH3 and KH4 domains of IGF2BP1.[4][5] This binding event allosterically inhibits the ability of IGF2BP1 to associate with its target mRNA molecules, such as KRAS mRNA.[5][6] By preventing this crucial interaction, this compound effectively marks the bound mRNAs for degradation, leading to a downstream reduction in the corresponding oncoprotein levels.[4][6]
Effects on Core Oncogenic Pathways
This compound has demonstrated significant activity in downregulating several major oncogenic signaling pathways.
The KRAS Pathway
The KRAS oncogene is a frequent driver of human cancers. IGF2BP1 directly binds to and stabilizes KRAS mRNA.[5] Inhibition of IGF2BP1 with a small molecule leads to a reduction in both KRAS mRNA and KRAS protein levels.[4][6] This, in turn, suppresses downstream signaling cascades.[4]
The MYC Pathway
c-MYC, a potent transcription factor, is a well-established target of IGF2BP1. IGF2BP1 stabilizes c-myc mRNA by binding to its coding region instability determinant (CRD).[2] Knockdown of IGF2BP1 results in a significant decrease in both c-myc mRNA and protein levels.[2] The small molecule inhibitor BTYNB has been shown to impair the association of IGF2BP1 with MYC RNA in vitro.[7]
SRC/MAPK Pathway
In ovarian cancer, IGF2BP1 has been shown to promote invasive growth by activating SRC/ERK signaling.[8][9] IGF2BP1 enhances ERK2 expression by stabilizing its mRNA.[8] Interestingly, the activation of SRC by IGF2BP1 is RNA-independent and relies on a protein-protein interaction involving the SRC/SH3-binding motif of IGF2BP1.[8] While a small molecule inhibitor like BTYNB would be expected to affect the RNA-binding dependent functions, its impact on the protein-protein interaction with SRC is less certain.[8] IGF2BP1 has also been identified as a novel interacting partner of p38 MAPK, suggesting a potential regulatory role in this pathway.[10]
PI3K/AKT Pathway
The PI3K/AKT signaling pathway is another critical axis in cancer cell proliferation and survival. Downregulation of IGF2BP1 has been shown to inhibit pancreatic cancer cell growth through the AKT signaling pathway.[11] In B-cell acute lymphoblastic leukemia (B-ALL), inhibition of IGF2BPs, including IGF2BP1, with small molecules led to the downregulation of target transcripts involved in the PI3K/AKT pathway and decreased cell proliferation.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of IGF2BP1 inhibition from various studies.
Table 1: Effect of this compound on IGF2BP1-RNA Binding
| Compound | Assay | Target RNA | Effect | KD Value | Reference |
| 7773 | MicroScale Thermophoresis (MST) | Kras 6 RNA | Inhibition of Binding | 120 nM (in the presence of 100 µM 7773) vs 56 nM (no compound) | [5] |
Table 2: Effect of IGF2BP1 Depletion on Oncogene Expression
| Method of Depletion | Cell Line | Target | Effect on mRNA | Effect on Protein | Reference |
| siRNA | U2OS | c-myc | Significantly decreased | Significantly decreased | [2] |
| siRNA | PANC-1 | E2F1 | - | Decreased | [7] |
| Knockdown | Neuroblastoma Cells | MYCN | Unchanged | Unchanged | [13] |
Table 3: Effect of IGF2BP1 Depletion on Cellular Phenotypes
| Method of Depletion | Cell Line | Phenotype | Quantitative Effect | Reference |
| siRNA | PANC-1 | Cell Proliferation | Doubling time increased approximately twofold | [7][14] |
| siRNA | PANC-1 | Cell Cycle | Enrichment of cells in G1 phase | [7][14] |
| Knockdown | Neuroblastoma Cells | Cell Proliferation | Reduced rate of proliferation | [15] |
| Knockdown | Neuroblastoma Cells | Apoptosis | Enhanced | [15][16] |
Detailed Experimental Protocols
RNA Immunoprecipitation (RIP) Sequencing
This protocol is used to identify the specific mRNA molecules that are bound by IGF2BP1.[17][18]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and RNase inhibitors to preserve the RNA-protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-IGF2BP1 antibody. A control immunoprecipitation is performed using a non-specific IgG antibody.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The bound RNA is eluted from the beads and purified using standard RNA extraction methods.
-
Library Preparation and Sequencing: The purified RNA is used to generate a cDNA library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the genome to identify the enriched mRNA transcripts in the IGF2BP1 immunoprecipitation compared to the IgG control.
Western Blotting for Protein Expression Analysis
This technique is used to quantify the levels of specific proteins, such as KRAS, MYC, and ERK, following treatment with this compound.[19]
-
Protein Extraction: Cells are lysed in a suitable buffer, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The band intensity is quantified relative to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
This method is used to measure the relative abundance of specific mRNA transcripts.[19]
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for a PCR reaction with primers specific for the target gene and a reference gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the reference gene.
Cell Proliferation Assay
This assay measures the rate of cell growth over time.[15]
-
Cell Seeding: Cells are seeded at a low density in multi-well plates.
-
Treatment: The cells are treated with this compound or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Quantification: At each time point, cell viability is assessed using a reagent such as MTT or a fluorescent dye that measures metabolic activity or cell number.
-
Data Analysis: The absorbance or fluorescence values are plotted over time to determine the effect of the inhibitor on the rate of cell proliferation.
Visualizations
Signaling Pathways
Caption: this compound inhibits major oncogenic pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy.
Conclusion
This compound represents a promising therapeutic agent that targets a key node in oncogenic signaling. By disrupting the ability of IGF2BP1 to stabilize critical cancer-driving mRNAs, this inhibitor effectively downregulates multiple pathways, including KRAS, MYC, SRC/MAPK, and PI3K/AKT. The preclinical data strongly support the continued investigation of IGF2BP1 inhibitors as a novel class of anti-cancer drugs. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug developers to advance these efforts.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. IGF2BP1 is a targetable SRC/MAPK-dependent driver of invasive growth in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF2BP1 is a targetable SRC/MAPK-dependent driver of invasive growth in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IGF2BP1: a novel binding protein of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 16. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of RNA Regulation and Cancer Therapy: A Technical Guide to the IGF2BP1 Inhibitor BTYNB
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oncofetal RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1, has emerged as a critical post-transcriptional regulator in cancer progression. Its overexpression in a multitude of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of BTYNB, a potent and selective small molecule inhibitor of IGF2BP1. We will explore the direct relationship between BTYNB and its target, IGF2BP1, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals working on novel cancer therapies targeting RNA-binding proteins.
Introduction: IGF2BP1 as a Therapeutic Target
IGF2BP1 is an RNA-binding protein that plays a pivotal role in embryogenesis but is typically silenced in adult tissues.[1] Its re-expression in various cancers, including melanoma, ovarian, breast, colon, lung, and hematological malignancies, is associated with enhanced tumor progression and adverse patient outcomes.[2][3][4][5] IGF2BP1 functions by binding to specific messenger RNA (mRNA) transcripts, thereby controlling their stability, localization, and translation.[6][7] A primary function of IGF2BP1 in cancer is the stabilization of mRNAs encoding pro-oncogenic factors such as c-Myc, β-TrCP1, and E2F1.[2][3][5][8] By preventing the degradation of these transcripts, IGF2BP1 leads to the sustained expression of oncoproteins, driving cell proliferation, invasion, and resistance to therapy.[9][10] The critical role of IGF2BP1 in maintaining the cancer phenotype has positioned it as an attractive target for the development of novel anti-cancer agents.
BTYNB: A Selective Inhibitor of IGF2BP1
BTYNB has been identified as a potent and selective small molecule inhibitor of IGF2BP1.[2][3] It was discovered through a high-throughput screening of 160,000 small molecules using a fluorescence anisotropy-based assay designed to identify compounds that disrupt the interaction between IGF2BP1 and fluorescein-labeled c-Myc mRNA.[2][3] BTYNB directly impairs the association of IGF2BP1 with its target RNA molecules, thereby disrupting its function as a post-transcriptional enhancer.[5][11]
Mechanism of Action
The primary mechanism of action of BTYNB is the inhibition of the IGF2BP1-RNA interaction.[12] This disruption leads to the destabilization of IGF2BP1's target mRNAs. For instance, BTYNB has been shown to enhance the degradation rate of c-Myc mRNA.[13] This results in the downregulation of both the mRNA and protein levels of key oncoproteins.[2][3][11]
The downstream effects of BTYNB's inhibition of IGF2BP1 are multifaceted and impact several critical cancer-related pathways:
-
Downregulation of c-Myc: By destabilizing c-Myc mRNA, BTYNB effectively reduces the levels of the c-Myc oncoprotein, a master regulator of cell proliferation and metabolism.[2][3][11]
-
Modulation of NF-κB Signaling: BTYNB downregulates β-TrCP1 mRNA, which leads to a reduction in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key pathway in inflammation and cancer.[2][3][11]
-
Inhibition of Protein Synthesis: The oncogenic translation regulator, eukaryotic elongation factor 2 (eEF2), has been identified as a novel target mRNA of IGF2BP1, and BTYNB can inhibit tumor cell protein synthesis by affecting this interaction.[2][3]
-
Induction of Leukemic Cell Differentiation: In leukemia, BTYNB has been shown to induce cellular differentiation by modulating the expression of genes such as CD11B, ZFPM1, and KLF5.[12][14]
-
Suppression of E2F-driven Gene Expression: IGF2BP1 acts as a post-transcriptional "super-enhancer" of E2F-driven gene expression, which is critical for cell cycle progression. BTYNB disrupts this function, leading to reduced E2F1 expression and cell cycle arrest.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BTYNB in various preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency of BTYNB
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (IMP1 binding to c-Myc mRNA) | 5 µM | Fluorescence anisotropy-based assay | [13] |
| IC50 (Cell Proliferation) | 2.3 µM | ES-2 (Ovarian Cancer) | [13] |
| 3.6 µM | IGROV-1 (Ovarian Cancer) | [13] | |
| 4.5 µM | SK-MEL2 (Melanoma) | [13] | |
| Concentration for c-Myc mRNA degradation enhancement | 10 µM | SK-MEL2 (Melanoma) | [13] |
| Concentration for c-Myc expression degradation | 10-40 µM (dose-dependent) | SK-MEL2 (Melanoma) | [13] |
| Concentration for cell proliferation reduction in Neuroblastoma | 10 µM (60% reduction) | SK-N-AS | [15] |
| 10 µM (35-40% reduction) | SK-N-BE(2) | [15] | |
| 20 µM (35-40% reduction) | SK-N-DZ | [15] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of BTYNB.
Fluorescence Anisotropy-Based High-Throughput Screening
This assay was instrumental in the identification of BTYNB as an inhibitor of the IGF2BP1-RNA interaction.[2][3]
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this case, fluorescein-labeled c-Myc mRNA is used. When unbound, the small mRNA molecule tumbles rapidly, resulting in low fluorescence anisotropy. Upon binding to the much larger IGF2BP1 protein, the complex tumbles more slowly, leading to an increase in fluorescence anisotropy. Small molecules that inhibit this interaction will prevent the increase in anisotropy.
-
General Protocol:
-
A solution containing purified, recombinant IGF2BP1 protein is prepared.
-
A fluorescein-labeled c-Myc mRNA probe is added to the protein solution.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
Test compounds (from a small molecule library) are added to individual wells.
-
Fluorescence anisotropy is measured using a plate reader.
-
A decrease in anisotropy in the presence of a test compound indicates inhibition of the IGF2BP1-mRNA interaction.
-
mRNA Stability Assay
This assay is used to determine the effect of BTYNB on the stability of target mRNAs, such as c-Myc.[11]
-
Principle: Cells are treated with an inhibitor of transcription, such as Actinomycin D. This halts the synthesis of new mRNA. The rate of degradation of existing mRNA transcripts is then measured over time in the presence or absence of BTYNB.
-
General Protocol:
-
Culture cells (e.g., SK-MEL2) to the desired confluency.
-
Treat one group of cells with DMSO (vehicle control) and another group with BTYNB (e.g., 10 µM) for a specified period (e.g., 24 hours).
-
Inhibit new mRNA synthesis by adding Actinomycin D (e.g., 5 µM) to the culture medium.
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 8 hours).
-
Isolate total RNA from the harvested cells.
-
Quantify the levels of the target mRNA (e.g., c-Myc) at each time point using quantitative real-time PCR (qRT-PCR).
-
Calculate the half-life of the mRNA in the presence and absence of BTYNB. A shorter half-life in the BTYNB-treated group indicates destabilization of the mRNA.
-
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic and cytostatic effects of BTYNB on cancer cells.
-
Principle: Various methods can be employed to measure the number of viable cells in a culture after treatment with a compound. Common methods include MTT, MTS, and CellTiter-Glo assays, which measure metabolic activity, or direct cell counting.
-
General Protocol (using a metabolic assay):
-
Seed cancer cells in a 96-well plate at a specific density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of BTYNB (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BTYNB that inhibits cell proliferation by 50%).
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by BTYNB's inhibition of IGF2BP1.
Caption: BTYNB inhibits IGF2BP1, leading to the destabilization of target mRNAs.
Caption: Workflow for determining the effect of BTYNB on mRNA stability.
Conclusion and Future Directions
BTYNB represents a promising first-in-class inhibitor of the oncofetal RNA-binding protein IGF2BP1. Its ability to selectively disrupt the IGF2BP1-RNA interaction leads to the downregulation of key oncogenic pathways, resulting in potent anti-proliferative and pro-differentiative effects in various cancer models. The data summarized in this guide underscore the therapeutic potential of targeting IGF2BP1 with small molecules like BTYNB.
Future research should focus on several key areas:
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into clinical applications, comprehensive animal studies are necessary to evaluate the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of BTYNB.
-
Combination therapies: Investigating the synergistic effects of BTYNB with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.[10][15]
-
Biomarker development: Identifying predictive biomarkers for BTYNB sensitivity will be crucial for patient stratification in future clinical trials. IGF2BP1 expression levels are a logical starting point, but further investigation into the broader molecular context is warranted.
-
Optimization of BTYNB analogs: Medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of BTYNB could lead to the development of even more effective second-generation IGF2BP1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of IGF2BP1 Inhibition: A Technical Guide to Small-Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator in oncogenesis. Its overexpression in numerous cancers correlates with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth comparison of key small-molecule inhibitors of IGF2BP1, with a focus on IGF2BP1-IN-1 (also known as compound 7773) and its derivatives, alongside other notable inhibitors like BTYNB. We delve into their mechanisms of action, present comparative quantitative data, detail essential experimental protocols for their evaluation, and visualize the complex signaling networks they modulate.
Introduction to IGF2BP1: An Oncofetal RNA-Binding Protein
IGF2BP1 is a member of a conserved family of RNA-binding proteins that play crucial roles in embryonic development and are frequently re-expressed in cancer.[1][2] Its primary function is to bind to specific mRNA transcripts, thereby regulating their stability, translation, and localization.[3][4] IGF2BP1 contains two RNA recognition motifs (RRMs) and four K homology (KH) domains, which are essential for its RNA-binding activity.[5][6] By stabilizing the mRNAs of potent oncogenes such as MYC, KRAS, and YAP1, IGF2BP1 promotes cancer cell proliferation, migration, and resistance to therapy.[1][7][8] The oncofetal nature of IGF2BP1, with its low to negligible expression in most adult tissues, presents a promising therapeutic window for cancer treatment.[2]
Small-Molecule Inhibitors of IGF2BP1
The development of small molecules that can disrupt the IGF2BP1-mRNA interaction is a promising strategy for cancer therapy. Several inhibitors have been identified, each with distinct characteristics.
This compound (Compound 7773) and its Derivative AVJ16
A high-throughput fluorescence polarization screen identified a small molecule, designated as 7773 (referred to here as this compound), that inhibits the binding of IGF2BP1 to KRAS RNA.[1] Further optimization of this lead compound resulted in AVJ16 , a more potent derivative.[3][9]
-
Mechanism of Action: Both 7773 and AVJ16 are direct binders of IGF2BP1.[1][3] They interact with a hydrophobic surface at the boundary of the KH3 and KH4 domains, thereby allosterically inhibiting the protein's RNA binding activity.[1][3] This disruption leads to the destabilization and subsequent degradation of target oncogenic mRNAs.[1]
BTYNB
BTYNB is another small-molecule inhibitor of IGF2BP1 that has been shown to selectively impair the binding of IGF2BP1 to c-Myc mRNA.[10][11]
-
Mechanism of Action: BTYNB disrupts the enhancer function of IGF2BP1 on its target mRNAs.[12] This leads to decreased stability of transcripts like c-Myc, resulting in reduced protein expression and inhibition of tumor cell proliferation.[10][11] It has also been reported to downregulate β-TrCP1 mRNA and reduce the activation of NF-κB.[10][11]
Other Investigational Inhibitors
Research into IGF2BP1 inhibition is an active field, with other compounds being investigated. For instance, CWI1-2 has been identified as an inhibitor of the related protein IGF2BP2, and given the high homology among IGF2BP paralogues, it may also have activity against IGF2BP1.[13]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the prominent IGF2BP1 inhibitors. This allows for a direct comparison of their potency and efficacy in various assays.
| Inhibitor | Target Assay | IC50 / Kd | Cell Line(s) | Reference(s) |
| This compound (7773) | Igf2bp1 binding to Kras 6 RNA (FP) | IC50: 30.45 µM | In vitro | [1][8] |
| Binding to Igf2bp1 (MST) | Kd: Not specified | In vitro | [8] | |
| AVJ16 | Binding to IGF2BP1 | 12-fold higher affinity than 7773 | In vitro | [3] |
| Cell Migration Inhibition | >14 times more effective than 7773 | H1299 | [9] | |
| BTYNB | Cell Proliferation (HL60) | IC50: 21.56 µM | HL60 | [10] |
| Cell Proliferation (K562) | IC50: 6.76 µM | K562 | [10] | |
| Cell Proliferation (SK-N-AS) | 60% decrease at 10 µM | SK-N-AS | [14][15] | |
| Cell Proliferation (SK-N-BE(2)) | 35-40% decrease at 10 µM | SK-N-BE(2) | [14][15] | |
| Cell Proliferation (SK-N-DZ) | 35-40% decrease at 20 µM | SK-N-DZ | [14][15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug discovery. Below are protocols for key experiments used in the characterization of IGF2BP1 inhibitors.
Fluorescence Polarization (FP) Assay for RNA-Protein Binding
This assay is used to screen for and quantify the inhibition of the IGF2BP1-RNA interaction.
-
Probe Preparation: A short RNA oligonucleotide corresponding to the IGF2BP1 binding site on a target mRNA (e.g., KRAS) is synthesized and labeled with a fluorescent dye (e.g., fluorescein).
-
Binding Reaction: Recombinant human IGF2BP1 protein is incubated with the fluorescently labeled RNA probe in a suitable binding buffer (e.g., PBS with 0.01% Tween-20) in a microplate.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to the binding reaction at various concentrations. A DMSO control is included.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. When IGF2BP1 binds to the small RNA probe, the complex tumbles more slowly in solution, leading to an increase in polarization. Inhibitors that disrupt this binding will cause a decrease in polarization.
-
Data Analysis: The percent inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.
MicroScale Thermophoresis (MST) for Binding Affinity
MST is employed to determine the binding affinity (Kd) between IGF2BP1 and a small molecule inhibitor.
-
Protein Labeling: Recombinant IGF2BP1 is labeled with a fluorescent dye (e.g., NHS-red).
-
Serial Dilution: The unlabeled small molecule inhibitor is serially diluted to create a range of concentrations.
-
Incubation: A constant concentration of the labeled IGF2BP1 is mixed with each dilution of the inhibitor.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored. The binding of the inhibitor to the protein alters its thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to calculate the dissociation constant (Kd).
Cell Migration (Wound Healing) Assay
This assay assesses the effect of IGF2BP1 inhibitors on the migratory capacity of cancer cells.
-
Cell Seeding: Cancer cells expressing high levels of IGF2BP1 (e.g., H1299) are seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch ("wound") in the cell monolayer.
-
Inhibitor Treatment: The cells are washed to remove debris, and fresh media containing the IGF2BP1 inhibitor (e.g., AVJ16) or a vehicle control (DMSO) is added.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A delay in wound closure in the inhibitor-treated cells compared to the control indicates an anti-migratory effect.
Signaling Pathways and Visualizations
IGF2BP1 is a hub in a complex network of oncogenic signaling. Its inhibition has far-reaching consequences on multiple cancer-promoting pathways.
The Core IGF2BP1 Signaling Axis
IGF2BP1 acts as a post-transcriptional regulator, primarily by stabilizing its target mRNAs. This leads to the enhanced expression of key oncoproteins.
Caption: Core mechanism of IGF2BP1 action on target mRNAs.
The Impact of IGF2BP1 Inhibition
Small-molecule inhibitors disrupt the initial step of the IGF2BP1 signaling cascade, leading to a downstream suppression of oncogenic pathways.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs): post-transcriptional drivers of cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 15. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of IGF2BP1 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical driver of tumor progression in numerous cancers. Its overexpression is often correlated with poor prognosis and resistance to therapy. IGF2BP1 stabilizes mRNAs of key oncogenes, such as MYC, KRAS, and YAP1, leading to their enhanced expression and the promotion of cancer cell proliferation, invasion, and survival. The critical role of IGF2BP1 in cancer has led to the development of small molecule inhibitors that disrupt its function, offering a promising therapeutic strategy.
These application notes provide detailed protocols and quantitative data for the use of three such inhibitors—AVJ16, Cucurbitacin B (CuB), and BTYNB—in preclinical xenograft models. This document is intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy of IGF2BP1 inhibition.
Mechanism of Action: IGF2BP1 Signaling Pathways
IGF2BP1 exerts its oncogenic functions by binding to and stabilizing specific mRNA transcripts, thereby preventing their degradation and enhancing their translation. This post-transcriptional regulation affects several critical cancer-related signaling pathways.
. Caption: IGF2BP1-mediated stabilization of oncogenic mRNAs.
Inhibition of IGF2BP1 disrupts these pathways, leading to decreased levels of oncoproteins and subsequent suppression of tumor growth. The small molecule inhibitors discussed herein have been shown to effectively target IGF2BP1 and modulate these pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of AVJ16, Cucurbitacin B, and BTYNB in various xenograft models.
Table 1: In Vivo Efficacy of AVJ16 in a Syngeneic Lung Adenocarcinoma Xenograft Model
| Parameter | Vehicle Control | AVJ16 |
| Cell Line | LKR-M-FI (Lung Adenocarcinoma) | LKR-M-FI (Lung Adenocarcinoma) |
| Mouse Strain | Syngeneic Mice | Syngeneic Mice |
| Dosage | Not Applicable | 100 mg/kg |
| Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Schedule | Every two days for 3 weeks | Every two days for 3 weeks |
| Tumor Growth | Progressive Growth | Almost completely inhibited |
| Metastasis | Observed | Almost completely prevented |
| Toxicity | Not Applicable | No observable toxicity |
Data extracted from a study on AVJ16's effect on lung carcinoma.[1][2][3]
Table 2: In Vivo Efficacy of Cucurbitacin B in Xenograft Models
| Parameter | Vehicle Control | Cucurbitacin B |
| Cell Line | A549 (Non-Small Cell Lung Cancer) | A549 (Non-Small Cell Lung Cancer) |
| Mouse Strain | Not Specified | Not Specified |
| Dosage | Not Applicable | Not Specified |
| Administration | Not Specified | Not Specified |
| Tumor Growth Inhibition | 0% | 80% |
| Cell Line | AML (Acute Myeloid Leukemia) | AML (Acute Myeloid Leukemia) |
| Mouse Strain | Not Specified | Not Specified |
| Dosage | Not Applicable | 1 mg/kg |
| Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Schedule | Daily for 24 days | Daily for 24 days |
| Tumor Volume | Progressive Growth | Significantly reduced |
Data for the A549 model is from a study on a derivative of Cucurbitacin B, with the parent compound showing an 80% tumor growth inhibition rate. The AML model data is from a separate study.[4][5]
Table 3: In Vivo Efficacy of BTYNB in Experimental Tumor Models
| Parameter | Vehicle Control | BTYNB |
| Tumor Models | Various solid tumors | Various solid tumors |
| Effect | Progressive tumor growth | Interferes with tumor growth |
Specific quantitative in vivo data on tumor growth inhibition for BTYNB is mentioned in the literature, but detailed numerical data from xenograft studies were not available in the public domain at the time of this review.[6][7]
Experimental Protocols
The following are detailed protocols for the use of IGF2BP1 inhibitors in xenograft models, based on published studies.
General Experimental Workflow
. Caption: General workflow for xenograft studies.
Protocol 1: Use of AVJ16 in a Syngeneic Lung Adenocarcinoma Xenograft Model
This protocol is based on a study demonstrating the efficacy of AVJ16 in a lung cancer model.[1][2][3]
1. Materials and Reagents:
-
Cell Line: LKR-M-FI (murine lung adenocarcinoma cell line expressing IGF2BP1)
-
Inhibitor: AVJ16
-
Vehicle: DMSO and corn oil (or other suitable vehicle)
-
Animals: Syngeneic mice (e.g., C57BL/6)
-
Other: Cell culture medium, sterile PBS, syringes, needles, calipers.
2. Animal Model and Tumor Implantation:
-
Culture LKR-M-FI cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow until they are palpable and visible (approximately 12 days).
3. Formulation and Administration of AVJ16:
-
Determine the maximum tolerated dose (MTD) of AVJ16 via intraperitoneal (IP) injection. The reported MTD is 400 mg/kg.
-
Prepare the dosing solution of AVJ16 at 100 mg/kg (25% of MTD) in a suitable vehicle. A common formulation for similar compounds involves dissolving the inhibitor in a small amount of DMSO and then diluting with corn oil.
-
Administer 100 mg/kg of AVJ16 via IP injection.
4. Treatment Schedule and Monitoring:
-
Begin treatment when tumors become visible (around day 12 post-implantation).
-
Administer AVJ16 or vehicle control three times a week for three weeks.
-
Measure tumor volume using calipers every two days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study (around day 30), sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Use of Cucurbitacin B in an AML Xenograft Model
This protocol is based on a study showing the effect of Cucurbitacin B on acute myeloid leukemia.[4][5]
1. Materials and Reagents:
-
Cell Line: AML cell line (e.g., Kasumi-1)
-
Inhibitor: Cucurbitacin B
-
Vehicle: Saline or other appropriate vehicle
-
Animals: Immunodeficient mice (e.g., NOD/SCID)
-
Other: Cell culture medium, sterile PBS, syringes, needles, calipers.
2. Animal Model and Tumor Implantation:
-
Culture the AML cells as per standard protocols.
-
Harvest and resuspend the cells in sterile PBS.
-
Subcutaneously inject the AML cells into the flank of immunodeficient mice.
-
Allow tumors to establish and reach a palpable size.
3. Formulation and Administration of Cucurbitacin B:
-
Prepare a stock solution of Cucurbitacin B in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in saline to a final concentration for a dosage of 1 mg/kg.
-
Administer 1 mg/kg of Cucurbitacin B via intraperitoneal (IP) injection.
4. Treatment Schedule and Monitoring:
-
Initiate treatment once tumors are established.
-
Administer Cucurbitacin B or vehicle control daily for the duration of the study (e.g., 24 days).
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, sacrifice the animals, and excise the tumors for weight measurement and further analysis.
Protocol 3: General Protocol for BTYNB in a Xenograft Model
While specific in vivo quantitative data is limited in publicly available literature, a general protocol can be outlined based on its known properties and standard xenograft procedures.
1. Materials and Reagents:
-
Cell Line: A cancer cell line with high IGF2BP1 expression (e.g., ovarian cancer, melanoma, or leukemia cell lines).
-
Inhibitor: BTYNB
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O OR 5% DMSO in corn oil.
-
Animals: Immunodeficient mice (e.g., nude or NOD/SCID).
-
Other: Cell culture medium, sterile PBS, syringes, needles, calipers.
2. Animal Model and Tumor Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Prepare a single-cell suspension in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cells into the flank of the mice.
-
Monitor the mice for tumor formation.
3. Formulation and Administration of BTYNB:
-
Prepare the BTYNB formulation for in vivo use. Two suggested formulations are:
-
Dissolve BTYNB in DMSO, then add PEG300, followed by Tween 80, and finally ddH2O, ensuring the solution is clear at each step.
-
Dissolve BTYNB in DMSO and then dilute with corn oil.
-
-
The exact dosage needs to be determined empirically through a dose-escalation study to find the MTD. Based on in vitro IC50 values (in the low micromolar range), a starting dose for in vivo studies could be in the range of 10-50 mg/kg.
-
Administer the formulated BTYNB via an appropriate route, such as intraperitoneal (IP) injection.
4. Treatment Schedule and Monitoring:
-
Start the treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administer BTYNB or vehicle control daily or on an alternating day schedule for a defined period (e.g., 2-4 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the study endpoint, collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Conclusion
The IGF2BP1 inhibitors AVJ16, Cucurbitacin B, and BTYNB represent a promising class of targeted therapies for a variety of cancers. The protocols and data presented in these application notes provide a framework for researchers to conduct preclinical in vivo studies to further evaluate the therapeutic potential of targeting IGF2BP1. Careful consideration of the specific tumor model, inhibitor formulation, and dosing schedule is crucial for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the in vivo efficacy and safety profiles of these compounds and to advance their development towards clinical applications.
References
- 1. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating Gene Expression Changes with IGF2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is a highly conserved oncofetal RNA-binding protein (RBP) that plays a critical role in tumor progression.[1][2] Its expression is elevated in a multitude of cancers, including lung, liver, breast, and colorectal cancers, and often correlates with poor prognosis and resistance to therapy.[3][4][5] IGF2BP1 functions by binding to and stabilizing specific mRNA transcripts, thereby preventing their degradation and enhancing the expression of key oncogenes.[1][6]
IGF2BP1 preferentially binds to N6-methyladenosine (m6A) modifications on its target mRNAs, acting as an "m6A reader".[4][5][6] This interaction shields the transcripts from miRNA-directed decay, leading to the upregulation of proteins involved in critical cancer pathways, such as cell cycle progression (E2F1), proliferation (MYC), and signaling (KRAS).[1][6][7]
IGF2BP1-IN-1 is a representative small molecule inhibitor designed to disrupt the interaction between IGF2BP1 and its target mRNAs. By preventing this binding, the inhibitor effectively destabilizes these oncogenic transcripts, leading to their degradation and a subsequent reduction in protein expression. This makes this compound a valuable chemical probe for elucidating the downstream effects of IGF2BP1 inhibition and for investigating gene expression changes in cancer cells. These notes provide detailed protocols for using this compound to study its impact on gene and protein expression.
Mechanism of Action of IGF2BP1 and its Inhibition
IGF2BP1, through its K homology (KH) domains, recognizes and binds to specific sequences and m6A modifications within the 3' untranslated regions (3'UTRs) of target mRNAs.[2][8] This binding recruits the mRNA into stable messenger ribonucleoprotein (mRNP) complexes, protecting them from degradation pathways. The small molecule inhibitor, this compound, physically blocks the RNA-binding pocket of IGF2BP1, preventing its association with target mRNAs.[8][9] This leaves the transcripts vulnerable to degradation, resulting in decreased expression of oncogenic proteins and suppression of cancer cell proliferation and invasion.[5][9]
Caption: IGF2BP1 mechanism and inhibition.
Expected Effects on Gene and Protein Expression
Treatment of cancer cells with an IGF2BP1 inhibitor is expected to decrease the abundance of its target mRNAs and the corresponding proteins. The table below summarizes key targets and pathways affected by IGF2BP1 inhibition as reported in the literature.
| Target Gene | Pathway | Expected mRNA Change | Expected Protein Change | Reference |
| MYC | Cell Proliferation, Oncogenesis | Downregulation | Downregulation | [1][6][7] |
| KRAS | Pro-oncogenic Signaling | Downregulation | Downregulation | [1][8][9] |
| E2F1 | G1/S Cell Cycle Transition | Downregulation | Downregulation | [6] |
| AURKA | Cell Cycle Progression | Downregulation | Downregulation | [1][10] |
| INHBA | Invasion and Migration | Downregulation | Downregulation | |
| CD44 | Cell Adhesion, Invasion | Downregulation | Downregulation | [2][5] |
| PD-L1 | Immune Evasion | Downregulation | Downregulation | [4] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene and protein expression. Optimization may be required depending on the cell line and experimental conditions.
Protocol 1: Analysis of Target mRNA Expression using RT-qPCR
This protocol details the steps for treating cells with this compound and quantifying the expression of target mRNAs using Reverse Transcription Quantitative PCR (RT-qPCR).
Caption: RT-qPCR workflow for this compound treatment.
A. Cell Treatment and Harvesting
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[11]
-
Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store in aliquots at -80°C to avoid freeze-thaw cycles.[12]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium. A typical concentration range to test is 100 nM to 10 µM. Prepare a vehicle control using DMSO at the same final concentration as the highest inhibitor dose (typically <0.5%).[12][13]
-
Treatment: Remove the old medium from the cells, wash once with sterile PBS, and add the medium containing the desired concentrations of this compound or vehicle control.[11]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, aspirate the medium and wash the cells with ice-cold PBS. Proceed immediately to RNA extraction.[11]
B. RNA Extraction and Reverse Transcription
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.[11] Assess RNA integrity using a Bioanalyzer or similar instrument.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol. A mix of oligo(dT)s and random primers is often recommended.[14]
C. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), gene-specific forward and reverse primers, nuclease-free water, and the diluted cDNA template.[11]
-
Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to ensure no genomic DNA amplification.[11]
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of target genes to one or more stable housekeeping genes (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[11][15]
Protocol 2: Analysis of Protein Expression using Western Blot
This protocol describes the detection of changes in protein levels following this compound treatment.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 4. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 5. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Small-molecule inhibitors [bio-protocol.org]
- 14. elearning.unite.it [elearning.unite.it]
- 15. oaepublish.com [oaepublish.com]
Application Notes and Protocols for RNA Immunoprecipitation (RIP) with IGF2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers. It functions by binding to specific mRNAs, thereby regulating their stability, translation, and localization. Key targets of IGF2BP1 include mRNAs of potent oncogenes such as MYC, KRAS, and E2F1.[1][2] The activity of IGF2BP1 is often dependent on N6-methyladenosine (m6A) modifications on its target transcripts, establishing it as a critical m6A "reader."[1][2] Given its role in promoting cancer cell proliferation, metastasis, and drug resistance, IGF2BP1 has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for utilizing RNA Immunoprecipitation (RIP) in conjunction with a small molecule inhibitor of IGF2BP1, here referred to as IGF2BP1-IN-1 (also known in literature as BTYNB, 7773, or AVJ16), to study the impact of its inhibition on RNA binding.
This compound: A Tool for Probing IGF2BP1 Function
This compound is a small molecule inhibitor that has been shown to directly bind to IGF2BP1 and disrupt its interaction with target RNAs.[3] This inhibition leads to the destabilization of target mRNAs, a reduction in the corresponding oncoprotein levels, and subsequent anti-tumor effects, including decreased cell proliferation and sensitization to chemotherapeutic agents.[4] Utilizing this compound in RIP assays allows for the direct assessment of its efficacy in displacing IGF2BP1 from its RNA targets.
Data Presentation: Efficacy of this compound in RIP Assays
Table 1: Qualitative and Quantitative Effects of this compound on IGF2BP1-RNA Interactions and Target Gene Expression
| Target mRNA | Assay Type | Cell Line | Inhibitor (Concentration, Time) | Observed Effect on RNA | Reference |
| E2F1 | RIP-qPCR | PANC-1 | BTYNB (24h) | Reduced binding of IGF2BP1 to E2F1 mRNA. | [2] |
| INHBA | RIP-PCR | ESCC cells | BTYNB | Disruption of the IGF2BP1-INHBA interaction. | |
| KRAS | qPCR | ES2, H1299 | 7773 (12h, 24h) | Reduction in steady-state KRAS mRNA levels. | [3] |
| MYC | qPCR | ES2, H1299 | 7773 (12h, 24h) | Reduction in steady-state MYC mRNA levels. | [3] |
| Wnt Pathway Genes | qPCR | H1299 | AVJ16 (48h) | Reduced expression of Wnt-related genes. | [5] |
Table 2: Example of Expected Quantitative RIP-qPCR Data Following this compound Treatment
This table is a hypothetical representation based on the qualitative findings reported. Researchers should generate their own quantitative data following the provided protocols.
| Target mRNA | Treatment | Fold Enrichment (vs. IgG) | % Inhibition of Binding |
| MYC | Vehicle (DMSO) | 15.0 | N/A |
| MYC | This compound | 5.0 | 66.7% |
| KRAS | Vehicle (DMSO) | 12.5 | N/A |
| KRAS | This compound | 4.2 | 66.4% |
| E2F1 | Vehicle (DMSO) | 10.0 | N/A |
| E2F1 | This compound | 3.5 | 65.0% |
| GAPDH (Negative Control) | Vehicle (DMSO) | 1.2 | N/A |
| GAPDH (Negative Control) | This compound | 1.1 | N/A |
Experimental Protocols
The following are detailed protocols for performing RIP-qPCR and RIP-Seq to assess the effect of this compound on the binding of IGF2BP1 to its target RNAs.
Protocol 1: RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
This protocol is designed to quantify the association of IGF2BP1 with specific RNA targets and to determine the extent to which this compound disrupts this interaction.
Materials:
-
Cells expressing IGF2BP1
-
This compound (and vehicle control, e.g., DMSO)
-
Anti-IGF2BP1 antibody (validated for IP)
-
Normal Rabbit IgG (or other appropriate isotype control)
-
Protein A/G magnetic beads
-
RIP Lysis Buffer
-
Protease Inhibitor Cocktail
-
RNase Inhibitor
-
DNase I
-
RNA purification kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target RNAs
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with this compound at the desired concentration and for the optimal duration. Treat a parallel set with the vehicle control.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in RIP Lysis Buffer supplemented with protease and RNase inhibitors. Incubate on ice to allow for complete lysis.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the anti-IGF2BP1 antibody or control IgG overnight with gentle rotation at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
-
Washing: Wash the beads multiple times with RIP Wash Buffer to remove non-specific binding.
-
RNA Elution and Purification:
-
Elute the RNA from the beads.
-
Treat with DNase I to remove any contaminating DNA.
-
Purify the RNA using a suitable RNA purification kit.
-
-
Reverse Transcription and qPCR:
-
Synthesize cDNA from the immunoprecipitated RNA and from a small fraction of the input RNA.
-
Perform qPCR using primers specific for the target RNAs of interest and a negative control transcript (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold enrichment of target RNAs in the IGF2BP1 IP relative to the IgG control, normalized to the input. Compare the fold enrichment between the vehicle-treated and this compound-treated samples to determine the percentage of binding inhibition.
Protocol 2: RNA Immunoprecipitation followed by Sequencing (RIP-Seq)
This protocol allows for a transcriptome-wide identification of RNAs that are displaced from IGF2BP1 upon treatment with this compound.
Materials:
-
Same as for RIP-qPCR
-
Library preparation kit for next-generation sequencing (NGS)
Procedure:
-
Perform RIP: Follow steps 1-5 of the RIP-qPCR protocol to obtain purified RNA from the immunoprecipitated complexes for both vehicle- and inhibitor-treated cells.
-
RNA Quality Control: Assess the integrity and quantity of the purified RNA.
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA samples using a suitable library preparation kit.
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify peaks representing IGF2BP1 binding sites.
-
Perform differential binding analysis to identify transcripts with significantly reduced IGF2BP1 binding in the inhibitor-treated samples compared to the vehicle-treated samples.
-
Perform pathway analysis on the differentially bound transcripts to understand the biological processes affected by the inhibitor.
-
Mandatory Visualizations
IGF2BP1 Signaling Pathway
Caption: IGF2BP1 Signaling Pathway and Point of Inhibition.
Experimental Workflow: RIP with this compound
Caption: Experimental Workflow for RIP with this compound.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 5. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Synthetic Lethal Partners of IGF2BP1 Inhibition with CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers, including lung, liver, breast, and colorectal cancers.[1] Its expression is often correlated with poor prognosis and resistance to therapy.[1] IGF2BP1 functions as an N6-methyladenosine (m6A) "reader," binding to m6A-modified mRNAs of key oncogenes such as MYC, KRAS, and E2F1.[2][3] This interaction enhances the stability and translation of these target transcripts, thereby promoting tumor growth, proliferation, invasion, and metabolic reprogramming.[1][2] Given its central role in cancer pathogenesis, targeting IGF2BP1 represents a promising therapeutic strategy.[1]
This application note describes a comprehensive workflow utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that sensitize cancer cells to a novel small molecule inhibitor, IGF2BP1-IN-1. By identifying synthetic lethal interactions with IGF2BP1 inhibition, this approach can uncover novel drug targets for combination therapies, predict patient populations most likely to respond, and elucidate mechanisms of acquired resistance.
IGF2BP1 Signaling Pathway
IGF2BP1 exerts its oncogenic functions by post-transcriptionally regulating a network of cancer-related genes. As an m6A reader, it binds to methylated transcripts, shielding them from degradation and enhancing their translation. This leads to the upregulation of proteins involved in key cancer hallmarks.
Caption: IGF2BP1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for CRISPR Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss confers sensitivity to this compound. This involves transducing a cancer cell line that expresses high levels of IGF2BP1 with a lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes. The cell population is then treated with a sub-lethal dose of this compound. Over time, cells with sgRNAs targeting genes that are synthetic lethal with IGF2BP1 inhibition will be depleted from the population. Deep sequencing of the sgRNA cassette at the beginning and end of the experiment reveals the sgRNAs that are underrepresented in the treated population, thereby identifying the sensitizing gene knockouts.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen to identify this compound sensitivity genes.
Quantitative Data Summary
The following tables present hypothetical data from a CRISPR screen and subsequent validation experiments.
Table 1: CRISPR Screen Hit Summary
| Gene Symbol | sgRNA Log2 Fold Change (Treated vs. DMSO) | p-value | False Discovery Rate (FDR) | Rank |
| GENE-A | -3.2 | 1.5e-8 | 2.1e-6 | 1 |
| GENE-B | -2.8 | 3.2e-7 | 3.5e-5 | 2 |
| GENE-C | -2.5 | 1.1e-6 | 9.8e-5 | 3 |
| ... | ... | ... | ... | ... |
| GENE-X | -1.5 | 5.0e-3 | 4.2e-2 | 100 |
Table 2: Validation of Top Hits by Competitive Proliferation Assay
| Gene Knockout | This compound IC50 (nM) | Fold Sensitization (vs. WT) |
| Wild-Type (WT) | 500 | 1.0 |
| GENE-A KO | 50 | 10.0 |
| GENE-B KO | 85 | 5.9 |
| GENE-C KO | 120 | 4.2 |
| Non-targeting Control | 480 | 1.04 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Negative Selection Screen
This protocol outlines the key steps for performing a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize cells to this compound.[4][5]
1. Cell Line Preparation:
-
Select a cancer cell line with high endogenous expression of IGF2BP1.
-
Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface marker like CD81 followed by FACS analysis).
2. Lentiviral Library Production:
-
Amplify the pooled sgRNA library plasmid (e.g., TKOv3 library).[4]
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure a low multiplicity of infection (MOI) for the screen.
3. CRISPR Library Transduction:
-
Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at an MOI of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the transduced cell population, maintaining a library coverage of at least 500 cells per sgRNA.
4. Drug Treatment Screen:
-
Determine the IC20 (the concentration that inhibits cell growth by 20%) of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment.[6]
-
Split the transduced cell population into two arms: a treatment group (this compound at IC20) and a control group (DMSO).
-
Culture the cells for approximately 14 population doublings, ensuring the cell number remains above the 500x library coverage threshold at each passage.
-
Harvest cell pellets from the initial population (T0) and the final populations from both the treatment and control arms.
5. sgRNA Sequencing and Analysis:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the PCR amplicons.
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the log2 fold change of each sgRNA in the treated population relative to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose sgRNAs are significantly depleted in the treated group.
Protocol 2: Cell Viability (MTT) Assay for Hit Validation
This protocol is for validating the sensitizing effect of candidate gene knockouts identified from the CRISPR screen.[7]
1. Generation of Individual Gene Knockout Cell Lines:
-
Design and clone 2-3 individual sgRNAs targeting each candidate gene into a lentiviral vector.
-
Transduce the Cas9-expressing cancer cell line with each individual sgRNA construct.
-
Select for transduced cells and validate gene knockout by Western blot or Sanger sequencing.
2. MTT Assay:
-
Seed the wild-type, non-targeting control, and individual gene knockout cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control).
-
Incubate the plates for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Normalize the absorbance readings to the DMSO-treated control wells for each cell line.
-
Plot the normalized viability against the log-transformed drug concentration.
-
Fit a dose-response curve to the data to determine the IC50 value for each cell line.
-
Compare the IC50 values of the gene knockout lines to the wild-type and non-targeting control lines to confirm sensitization.
Conclusion
The combination of genome-wide CRISPR-Cas9 screening with targeted validation assays provides a powerful platform for identifying synthetic lethal interactions with the IGF2BP1 inhibitor, this compound. This approach can accelerate the development of novel combination therapies, identify patient stratification biomarkers, and provide deeper insights into the biological functions of IGF2BP1 in cancer. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers aiming to explore the therapeutic potential of targeting IGF2BP1.
References
- 1. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadinstitute.org [broadinstitute.org]
- 6. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IGF2BP1-IN-1 solubility and stability issues
Welcome to the technical support center for IGF2BP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound A11, is a potent and specific inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] It binds to the IGF2BP1 protein with a high affinity, exhibiting a dissociation constant (Kd) of 2.88 nM.[1][2] IGF2BP1 is an oncofetal RNA-binding protein that promotes tumor progression by enhancing the stability and translation of various pro-oncogenic mRNAs, such as c-MYC and KRAS. By inhibiting IGF2BP1, this compound disrupts these downstream signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1][3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Commercial suppliers often provide it as a 10 mM solution in DMSO.[1] If you have the solid form, reconstitute it in DMSO to your desired stock concentration.
Troubleshooting Dissolution Issues:
-
Precipitation upon dilution: If you observe precipitation when diluting your DMSO stock in aqueous media, try lowering the final concentration of the inhibitor. You can also increase the percentage of DMSO in your final solution, but be mindful of its potential effects on your cells (typically <0.5% is recommended for cell-based assays).
-
Compound won't dissolve: If the compound does not fully dissolve, gentle warming and/or sonication can be used to aid dissolution.[5]
Q3: What are the best practices for storing this compound to maintain its stability?
Proper storage is critical to prevent the degradation of this compound.
-
Solid Form: Store the solid compound at -20°C or -80°C as recommended by the supplier.
-
Stock Solutions: Once dissolved in DMSO, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[1] This will prevent product inactivation from repeated freeze-thaw cycles.[1] For a similar inhibitor, stock solutions are stable for up to 6 months at -80°C.[5]
Q4: I am observing inconsistent results in my experiments. Could this be related to inhibitor instability?
Inconsistent results can indeed be a sign of compound degradation. To minimize this, adhere to the following stability guidelines:
-
Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of inhibitor inactivation.[1] Always use freshly thawed aliquots for your experiments.
-
Light Sensitivity: While specific data is unavailable for this compound, many small molecule inhibitors are light-sensitive. It is good practice to protect solutions from light during storage and handling.
-
Stability in Media: The stability of the compound in your specific cell culture media at 37°C may be limited. It is advisable to prepare fresh dilutions in media for each experiment.
Q5: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to inhibit proliferation and induce apoptosis.[1][2] The IC50 values for cell proliferation inhibition are in the nanomolar range for sensitive cell lines (e.g., 9 nM for A549 lung cancer cells and 34 nM for HCT116 colon cancer cells).[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related inhibitor, AVJ16, for easy comparison.
Table 1: this compound Properties
| Property | Value | Source |
| Binding Affinity (Kd) | 2.88 nM | [1][2] |
| IC50 (A549 cells) | 9 nM | [1] |
| IC50 (HCT116 cells) | 34 nM | [1] |
| Recommended Stock Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (aliquoted) | [1] |
Table 2: Example In Vivo Formulation for a Similar IGF2BP1 Inhibitor (AVJ16)
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.08 mg/mL |
This formulation for AVJ16 is provided as a reference and may require optimization for this compound.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to mix. If necessary, use gentle warming or sonication to ensure the compound is fully dissolved.
-
Once dissolved, immediately aliquot the solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay Workflow
Visualizations
IGF2BP1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving IGF2BP1 and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IGF2BP1-IN-1 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of IGF2BP1-IN-1 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic or serial dilution series ranging from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[1][2][3] This wide range will help identify the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the inhibitor's mechanism of action and the biological question being addressed. A time-course experiment is recommended. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).[4]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). |
| Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1] | |
| Insensitive cell line or assay. | Verify that your cell line expresses IGF2BP1. Use a positive control to ensure the assay is working as expected. | |
| High levels of cell death even at low concentrations. | The cell line is highly sensitive to IGF2BP1 inhibition. | Reduce the inhibitor concentration and/or shorten the incubation time.[3] |
| Off-target effects. | At higher concentrations, off-target effects can occur.[3] Consider testing a structurally different IGF2BP1 inhibitor to see if the effect is consistent. | |
| Impurities in the inhibitor stock. | Ensure the inhibitor is of high purity. | |
| High variability in cell viability assay results. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[4] |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media. | |
| Inconsistent incubation times. | Ensure all plates are incubated for the same duration. | |
| Improper pipetting technique. | Use calibrated pipettes and ensure proper mixing. |
Quantitative Data Summary
The following tables summarize reported concentrations and IC50 values for known IGF2BP1 inhibitors in various cell lines. This data can serve as a reference for establishing an initial experimental range for this compound.
Table 1: Effective Concentrations of the IGF2BP1 Inhibitor BTYNB in Cell-Based Assays
| Cell Line | Assay | Concentration | Effect | Reference |
| SK-N-AS (Neuroblastoma) | Cell Proliferation | 10 µM | 60% decrease in proliferation | [5][6] |
| SK-N-BE(2) (Neuroblastoma) | Cell Proliferation | 10 µM | 35-40% decrease in proliferation | [5][6] |
| SK-N-DZ (Neuroblastoma) | Cell Proliferation | 20 µM | 35-40% decrease in proliferation | [5][6] |
| KYSE30 (ESCC) | Invasion & Migration | Not specified | Significantly inhibited | [7] |
| TE1 (ESCC) | Invasion & Migration | Not specified | Significantly inhibited | [7] |
Table 2: IC50 Values of IGF2BP1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| BTYNB | HL60 (Leukemia) | MTT Assay | 21.56 µM | [8] |
| BTYNB | K562 (Leukemia) | MTT Assay | 6.76 µM | [8] |
| '7773' | N/A (in vitro) | Fluorescence Polarization | ~30 µM (for inhibiting RNA binding) | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.[10][11]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2]
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[4]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed to ensure complete solubilization.[12]
-
-
Data Analysis:
Protocol 2: Assessing Cell Viability with CellTiter-Glo® Luminescent Assay
This protocol provides a method to determine the number of viable cells in culture based on the quantitation of ATP.[1][13]
-
Plate Setup:
-
Prepare a 96-well plate with cells and this compound dilutions as described in the MTT assay protocol.
-
Include control wells with medium only for background luminescence measurement.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Record the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Visualizations
Caption: Simplified IGF2BP1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for experiments where this compound shows no effect.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 7. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Technical Support Center: Off-Target Effects of IGF2BP1 Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of commonly used IGF2BP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the IGF2BP1 inhibitor 7773?
The small molecule inhibitor 7773 has demonstrated a degree of specificity for IGF2BP1 in initial characterizations. Key findings regarding its selectivity include:
-
Paralog Selectivity: Microscale Thermophoresis (MST) assays have shown that while 7773 binds to IGF2BP1 and, to a lesser extent, its paralog IGF2BP3, it does not significantly bind to IGF2BP2[1].
-
Other RNA-Binding Proteins: 7773 did not show binding to the La RNA-binding protein in MST assays, and its IC50 for inhibiting the interaction of La with its target RNA was greater than 100 μM[1].
-
Cellular Effects: In wound healing assays using LKR-M cells, which endogenously express IGF2BP2 but not IGF2BP1, 7773 did not affect cell migration, suggesting a lack of off-target effects in this context[1].
Q2: How specific is the IGF2BP1 inhibitor AVJ16?
AVJ16, a derivative of 7773, has been engineered for improved potency and specificity. Cellular Thermal Shift Assays (CETSA) provide evidence for its selective engagement of IGF2BP1 in a cellular context.
-
CETSA Analysis: In H1299 lung cancer cells, which endogenously express IGF2BP1, IGF2BP2, and IGF2BP3, treatment with 10 µM AVJ16 resulted in a thermal stabilization of IGF2BP1, indicated by a 2°C increase in its melting temperature (Tm). In contrast, no significant change in the Tm was observed for IGF2BP2 or IGF2BP3, suggesting that AVJ16 specifically binds to IGF2BP1 within the cell[2].
-
Cell-Based Specificity: Cell migration and proliferation assays have shown that AVJ16 is effective in cell lines with high endogenous IGF2BP1 expression, but has no effect on cell lines that express little or no IGF2BP1, further supporting its specificity[3][4][5].
Q3: What is known about the off-target profile of the IGF2BP1 inhibitor BTYNB?
BTYNB has been identified as a potent and selective inhibitor of IGF2BP1's interaction with c-Myc mRNA[6]. Its selectivity has been primarily demonstrated through cell-based assays.
-
IMP1-Dependency: BTYNB has been shown to inhibit the proliferation of cancer cell lines that are positive for IMP1 (another name for IGF2BP1). Conversely, it has no effect on the proliferation of IMP1-negative cells[7].
-
Overexpression Rescue: The inhibitory effects of BTYNB on cell proliferation can be reversed by overexpressing IGF2BP1, providing further evidence that its primary mode of action is through the inhibition of IGF2BP1[7].
Troubleshooting Guide
Issue: I am observing unexpected phenotypic effects in my experiments that do not align with known IGF2BP1 function.
Possible Cause: This could be due to off-target effects of the IGF2BP1 inhibitor you are using.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that your inhibitor is engaging with IGF2BP1 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a recommended method for this. A positive result will show a shift in the thermal stability of IGF2BP1 in the presence of the inhibitor.
-
Test Paralog Selectivity: If your cell line expresses other IGF2BP family members (IGF2BP2, IGF2BP3), consider that some inhibitors may have activity against these paralogs. For example, 7773 has been shown to have some activity against IGF2BP3[1]. You can assess paralog binding using techniques like Microscale Thermophoresis (MST) with purified proteins.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to IGF2BP1 inhibition and not an off-target effect of a specific chemical scaffold, try to replicate your key findings using a structurally distinct IGF2BP1 inhibitor (e.g., compare results from a 7773/AVJ16-based experiment with one using BTYNB).
-
Perform Rescue Experiments: If you are using a cell line with endogenous IGF2BP1, transiently overexpressing an inhibitor-resistant mutant of IGF2BP1 (if available) could help to demonstrate that the observed phenotype is on-target.
Quantitative Data Summary
The following tables summarize the available quantitative data on the selectivity of common IGF2BP1 inhibitors.
Table 1: Selectivity of Inhibitor 7773 Against Other RNA-Binding Proteins
| Target Protein | Assay Type | Result | Reference |
| IGF2BP2 | Microscale Thermophoresis (MST) | No significant binding | [1] |
| IGF2BP3 | Microscale Thermophoresis (MST) | Weak binding (KD = 52 µM) | [1] |
| La | Microscale Thermophoresis (MST) | No binding | [1] |
| La (inhibition of RNA binding) | Fluorescence Polarization | IC50 > 100 µM | [1] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Inhibitor AVJ16
| Target Protein | Cell Line | Inhibitor Concentration | Change in Melting Temperature (ΔTm) | Reference |
| IGF2BP1 | H1299 | 10 µM | +2°C | [2] |
| IGF2BP2 | H1299 | 10 µM | No significant change | [2] |
| IGF2BP3 | H1299 | 10 µM | No significant change | [2] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for AVJ16 Target Engagement
This protocol is adapted from the methodology used to assess AVJ16 specificity[2][8].
Objective: To determine if AVJ16 binds to and stabilizes IGF2BP1, IGF2BP2, and IGF2BP3 in intact cells.
Workflow Diagram:
Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
H1299 cells
-
Complete culture medium (e.g., RPMI with 10% FCS)
-
AVJ16 inhibitor stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary antibodies specific for IGF2BP1, IGF2BP2, and IGF2BP3; appropriate secondary antibodies.
-
SDS-PAGE and Western blotting reagents and equipment.
-
Thermal cycler or heating block capable of creating a temperature gradient.
Procedure:
-
Cell Culture and Treatment:
-
Culture H1299 cells in complete medium until they reach approximately 80% confluency.
-
Treat the cells with 10 µM AVJ16 or an equivalent volume of DMSO (vehicle control) for 3 hours at 37°C[2].
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., a gradient from 40°C to 60°C) using a thermal cycler[2].
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using antibodies specific for IGF2BP1, IGF2BP2, and IGF2BP3.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature point.
-
Normalize the band intensities to the intensity at the lowest temperature for each treatment condition.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves for each protein with and without the inhibitor.
-
Calculate the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein has aggregated. A positive shift in the Tm in the presence of the inhibitor indicates target engagement.
-
2. Microscale Thermophoresis (MST) for In Vitro Binding Analysis
This protocol is based on the methods used to assess the binding of inhibitor 7773 to IGF2BP paralogs[1].
Objective: To quantify the binding affinity (Kd) of a small molecule inhibitor to purified IGF2BP proteins.
Workflow Diagram:
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing degradation of IGF2BP1-IN-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of IGF2BP1-IN-1 in solution.
FAQs: Quick Solutions to Common Problems
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer.
-
Immediate Action: Do not use a solution with precipitates. Centrifuge the vial to pellet the solid material before preparing a fresh solution.
-
Troubleshooting:
-
Lower the Concentration: The most straightforward solution is to prepare a more dilute stock solution or final working solution.
-
Optimize Solvent System: this compound is soluble in DMSO. For aqueous buffers, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but also compatible with your experimental system.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if solubility improves.
-
Q2: I'm observing a progressive loss of activity of my this compound solution over time, even when stored at -20°C. What is the likely cause?
A2: Gradual loss of activity suggests chemical degradation. The structure of this compound, a derivative of Cucurbitacin B with an acetate (B1210297) ester and a triazole moiety, presents several potential degradation pathways.
-
Primary Suspects:
-
Ester Hydrolysis: The acetate ester group is susceptible to hydrolysis, especially in aqueous solutions that are not pH-neutral. This would yield the corresponding alcohol (a Cucurbitacin B derivative) and acetic acid.
-
Photodegradation: The triazole ring can be sensitive to light, leading to photochemical degradation upon exposure to ambient or UV light.
-
-
Recommendations:
-
Storage Conditions: For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[1]
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen, to minimize oxidative degradation.[1]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
-
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: It is not recommended to prepare high-concentration stock solutions of this compound directly in aqueous buffers due to its limited aqueous solubility and the risk of hydrolysis. The preferred method is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer immediately before use.
Q4: What are the best practices for handling this compound to ensure its stability?
A4: Adherence to proper handling procedures is critical for maintaining the integrity of the compound.
-
Weighing: If working with the solid form, bring the vial to room temperature before opening to prevent condensation of moisture onto the compound.
-
Solution Preparation: Use anhydrous grade solvents for preparing stock solutions.
-
pH of Buffers: For dilutions in aqueous buffers, aim for a pH range that is close to neutral (pH 6-8) to minimize acid- or base-catalyzed hydrolysis of the ester group.
-
Temperature: Keep solutions on ice during experimental setup and minimize the time they are kept at room temperature or higher.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides a systematic approach to resolving them.
| Observed Problem | Potential Cause(s) | Recommended Actions & Investigations |
| Inconsistent experimental results between batches of this compound solution. | 1. Incomplete solubilization.2. Degradation during storage or handling.3. Variability in solution preparation. | 1. Ensure complete dissolution of the solid in the stock solvent before making further dilutions.2. Review storage conditions (temperature, light protection, inert atmosphere).3. Implement a standardized protocol for solution preparation, including precise weighing and solvent addition. |
| Rapid loss of compound activity in cell culture media. | 1. Hydrolysis of the ester linkage at 37°C.2. Reaction with components in the media.3. Enzymatic degradation by esterases present in serum. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C (see Experimental Protocol 2).2. Test stability in media with and without serum to assess the impact of serum components.3. Consider using a more stable analog if degradation is unavoidable and rapid. |
| Appearance of new peaks in HPLC or LC-MS analysis of the solution over time. | 1. Chemical degradation of this compound. | 1. Characterize the degradation products using mass spectrometry to identify the degradation pathway (e.g., look for the mass corresponding to the hydrolyzed ester).2. Based on the degradation product, implement specific preventative measures (e.g., if hydrolysis is confirmed, ensure buffer pH is strictly controlled). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessing the Stability of this compound in an Aqueous Solution
This protocol provides a general method to evaluate the chemical stability of this compound in your experimental buffer over time using HPLC or LC-MS.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare your aqueous buffer of interest (e.g., PBS, cell culture medium).
-
-
Experimental Procedure:
-
Dilute the this compound stock solution into the aqueous buffer to your final working concentration (e.g., 10 µM).
-
Immediately take a sample for analysis (T=0 time point).
-
Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
| Time Point | Peak Area of this compound | % Remaining |
| 0 hours | 1,200,000 | 100% |
| 4 hours | 1,150,000 | 95.8% |
| 8 hours | 1,080,000 | 90.0% |
| 24 hours | 850,000 | 70.8% |
| 48 hours | 600,000 | 50.0% |
Visual Guides: Degradation Pathways and Workflows
References
Technical Support Center: Addressing Resistance to IGF2BP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IGF2BP1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IGF2BP1 inhibitors?
A1: IGF2BP1 is an RNA-binding protein that promotes cancer progression by stabilizing the messenger RNA (mRNA) of various oncogenes.[1][2][3][4] It achieves this by binding to specific regions on target mRNAs, often in a manner dependent on N6-methyladenosine (m6A) modifications, which protects them from degradation and enhances their translation into proteins.[1][3][4] Key targets of IGF2BP1 include mRNAs encoding proteins involved in cell proliferation, such as MYC and E2F1, as well as those involved in invasion and drug resistance.[2][5][6] Most small molecule inhibitors of IGF2BP1, such as BTYNB, and compounds like 7773 and AVJ16, are designed to disrupt the interaction between IGF2BP1 and its target mRNAs.[5][7][8] This leads to the destabilization and subsequent degradation of these oncogenic transcripts, ultimately reducing the proliferation and survival of cancer cells.[5][6][9]
Q2: My cancer cell line is showing reduced sensitivity to our IGF2BP1 inhibitor. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to IGF2BP1 inhibitors are still an active area of research, resistance can be hypothesized to occur through several mechanisms common to targeted cancer therapies:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may compensate for the inhibition of IGF2BP1 by upregulating alternative pro-survival signaling pathways. For instance, if the inhibitor effectively reduces MYC levels by destabilizing its mRNA, cells might activate parallel pathways like the PI3K/AKT or MAPK/ERK pathways to maintain proliferation and survival.[10]
-
Alterations in the Drug Target: Although not yet documented for IGF2BP1 inhibitors, mutations in the drug-binding site of the IGF2BP1 protein could potentially prevent the inhibitor from binding effectively, rendering it inactive.
-
Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.
-
Changes in mRNA Metabolism: Cells could potentially alter the expression or activity of other RNA-binding proteins or microRNAs to compensate for the loss of IGF2BP1-mediated mRNA stabilization.
-
Epigenetic Modifications: Alterations in the methylation patterns of genes involved in drug response or survival pathways could lead to a more resistant phenotype.
Q3: I am not observing the expected downstream effects of IGF2BP1 inhibition, such as decreased proliferation. What should I check first?
A3: If you are not seeing the expected phenotypic changes, it is crucial to systematically verify your experimental setup. Here are some initial troubleshooting steps:
-
Confirm Target Engagement: First, verify that your inhibitor is effectively engaging with IGF2BP1 in your specific cell line. This can be assessed by performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or by co-immunoprecipitation.
-
Assess Downstream mRNA Levels: The primary function of IGF2BP1 is to stabilize target mRNAs. Therefore, a direct way to measure the inhibitor's activity is to quantify the mRNA levels of known IGF2BP1 targets (e.g., MYC, E2F1, KRAS) using quantitative real-time PCR (qRT-PCR).[5][7] A significant decrease in the levels of these transcripts after treatment would indicate that the inhibitor is working as expected at the molecular level.
-
Check Protein Levels of Downstream Effectors: Following the decrease in mRNA levels, you should observe a reduction in the protein levels of the corresponding oncogenes. Perform western blotting to check the protein expression of key IGF2BP1 targets.
-
Cell Line Specificity: The dependence of a cancer cell line on IGF2BP1 can vary. Confirm that your chosen cell line has a high expression of IGF2BP1 and is known to be dependent on it for survival. You can check this through public databases or by performing a baseline western blot for IGF2BP1.
-
Inhibitor Stability and Concentration: Ensure that your inhibitor is stable in your cell culture medium and that the concentration used is appropriate. You may need to perform a dose-response curve to determine the optimal concentration for your cell line.
Troubleshooting Guides
Problem 1: Decreasing Efficacy of IGF2BP1 Inhibitor Over Time
| Possible Cause | Suggested Action |
| Development of acquired resistance | * Perform Dose-Response Shift Assay: Compare the IC50 value of the inhibitor in your resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates acquired resistance. * Investigate Bypass Pathways: Use western blotting to probe for the activation of common resistance pathways such as PI3K/AKT (p-AKT), MAPK/ERK (p-ERK), or Wnt/β-catenin signaling.[11] * Sequence IGF2BP1: Although unlikely, consider sequencing the IGF2BP1 gene in your resistant cells to check for mutations in the inhibitor binding site. |
| Suboptimal inhibitor concentration | * Re-evaluate IC50: The initial IC50 may not be optimal for long-term treatment. Perform a new dose-response experiment to determine the current IC50. |
| Inhibitor degradation | * Check Inhibitor Stability: Assess the stability of your inhibitor in your specific cell culture medium over the course of your experiment. You can use techniques like HPLC to quantify the inhibitor concentration over time. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Action |
| Inconsistent cell health or density | * Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. * Monitor Cell Health: Regularly check for signs of stress or contamination in your cell cultures. |
| Inhibitor precipitation | * Check Solubility: Visually inspect your inhibitor stock and working solutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
| Pipetting errors | * Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. * Use a Master Mix: Prepare a master mix of your inhibitor solution to add to your experimental wells to minimize pipetting variability. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of various IGF2BP1 inhibitors from published studies.
Table 1: In Vitro Efficacy of IGF2BP1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |
| BTYNB | SK-N-AS (Neuroblastoma) | Proliferation Assay | ~60% decrease at 10 µM | [6] |
| BTYNB | SK-N-BE(2) (Neuroblastoma) | Proliferation Assay | ~35-40% decrease at 10 µM | [6] |
| BTYNB | PANC-1 (Pancreatic) | Spheroid Growth | Significant inhibition | [5] |
| 7773 | LKR-M (Mouse Lung Carcinoma) | RNA Binding Inhibition (Kras RNA) | ~30 µM | [7][9] |
| AVJ16 | (Cell lines with high IGF2BP1) | Cell Migration | More efficient than 7773 | [8] |
| CuB | Huh7 (Liver) | RNA Binding Inhibition (ss-m6A probe) | Disrupts interaction | [12][13] |
Key Experimental Protocols
RNA Immunoprecipitation (RIP) followed by qRT-PCR
This protocol is used to determine if the IGF2BP1 inhibitor successfully disrupts the binding of IGF2BP1 to its target mRNAs.
-
Cell Treatment: Treat your cancer cell line with the IGF2BP1 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a polysome lysis buffer to preserve RNA-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate a portion of the lysate with an antibody specific to IGF2BP1. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to pull down the antibody-protein-RNA complexes.
-
-
Washes: Wash the beads multiple times to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.
-
qRT-PCR: Perform reverse transcription followed by quantitative PCR to measure the abundance of specific target mRNAs (e.g., MYC, E2F1) in the immunoprecipitated RNA. A successful inhibitor should result in a significant reduction of these mRNAs in the IGF2BP1-IP fraction compared to the vehicle control.
Western Blot for Downstream Targets
This protocol assesses the protein levels of IGF2BP1 targets.
-
Cell Treatment and Lysis: Treat cells with the inhibitor and a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against IGF2BP1, its downstream targets (e.g., MYC, E2F1), and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway
Caption: The IGF2BP1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating acquired resistance to IGF2BP1 inhibitors.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for IGF2BP1 inhibitor experiments.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 4. news-medical.net [news-medical.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 7. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: IGF2BP1 Inhibitors in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IGF2BP1 inhibitors, such as IGF2BP1-IN-1, in preclinical animal studies. The information provided is based on available data for structurally related and functionally similar IGF2BP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IGF2BP1 inhibitors?
A1: IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding Protein 1) is an oncofetal RNA-binding protein that promotes tumor progression by stabilizing the messenger RNA (mRNA) of various oncogenes, such as c-Myc and KRAS.[1][2][3] Small molecule inhibitors of IGF2BP1, like the compound AVJ16, are designed to bind to a hydrophobic region at the KH34 di-domain interface of the IGF2BP1 protein.[4][5][6] This binding event allosterically inhibits the interaction between IGF2BP1 and its target mRNAs, leading to the degradation of these oncogenic transcripts and subsequent suppression of tumor growth.[4][7][8]
Q2: I am observing unexpected toxicity or mortality in my animal cohort. What are the possible causes?
A2: Unexpected toxicity can arise from several factors. While some IGF2BP1 inhibitors have shown high specificity for cancer cells expressing IGF2BP1 with minimal effects on normal tissues in preclinical models, off-target effects can never be fully excluded.[7][9] Consider the following:
-
Dose and Formulation: The current dosage may be too high, or the formulation may have poor solubility, leading to precipitation and localized toxicity.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous) might be contributing to adverse effects.
-
Animal Strain and Health Status: The specific strain or underlying health conditions of the animals could increase their sensitivity to the compound.
-
Off-Target Kinase Inhibition: While designed to be specific, some small molecules can have off-target effects on kinases or other proteins, leading to unforeseen toxicity.
Q3: My IGF2BP1 inhibitor shows poor efficacy in vivo despite promising in vitro results. What could be the issue?
A3: Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in vivo, preventing it from reaching therapeutic concentrations at the tumor site.
-
Bioavailability: The formulation may not be optimized for bioavailability, limiting the amount of active compound that reaches circulation.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture and can impact drug penetration and activity.
-
Compound Stability: The inhibitor may be unstable in a physiological environment.
Troubleshooting Guides
Issue 1: High Animal Mortality or Significant Weight Loss
Possible Cause & Solution
-
Incorrect Dosing:
-
Troubleshooting: Perform a dose-range-finding study with a small group of animals to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Formulation Issues:
-
Troubleshooting: Ensure the inhibitor is fully solubilized in the vehicle. If precipitation is observed, consider alternative formulation strategies, such as using co-solvents (e.g., PEG300, Tween-80) or preparing a fresh solution before each administration.[10]
-
-
Off-Target Toxicity:
-
Troubleshooting: If toxicity persists at lower doses, consider profiling the inhibitor against a panel of off-target proteins to identify potential unintended interactions. Histopathological analysis of major organs from affected animals can also help identify the site of toxicity.
-
Issue 2: Lack of In Vivo Efficacy
Possible Cause & Solution
-
Suboptimal Dosing Schedule:
-
Troubleshooting: The dosing frequency may not be optimal to maintain therapeutic drug levels. Conduct a pharmacokinetic study to determine the compound's half-life and adjust the dosing schedule accordingly (e.g., from every other day to daily).
-
-
Poor Compound Exposure at the Tumor Site:
-
Troubleshooting: Measure the concentration of the inhibitor in plasma and tumor tissue at various time points after administration to confirm adequate exposure. If tumor penetration is low, consider alternative delivery strategies.
-
-
Development of Resistance:
-
Troubleshooting: Tumors can develop resistance to targeted therapies. Analyze tumor samples from treated animals to investigate potential resistance mechanisms, such as mutations in the IGF2BP1 binding site or upregulation of alternative survival pathways.
-
Quantitative Data Summary
The following table summarizes in vivo study parameters for the IGF2BP1 inhibitor AVJ16, a potent derivative of the initial lead compound 7773.[4][5][6] This data can serve as a reference for designing animal studies with similar IGF2BP1 inhibitors.
| Parameter | Value | Reference |
| Compound | AVJ16 | [4] |
| Animal Model | LKR-M-FI Xenograft Mouse Model | [10] |
| Dose | 100 mg/kg | [10] |
| Route of Administration | Intraperitoneal (IP) Injection | [10] |
| Dosing Schedule | Every two days for 3 weeks | [10] |
| Vehicle | DMSO, PEG300, Tween-80, Saline | [10] |
| Observed Effect | Antitumor activity | [10] |
| Reported Toxicity | Not toxic in cells that do not express IGF2BP1 | [4] |
Experimental Protocols
In Vivo Antitumor Activity Assessment in a Xenograft Model
This protocol is a generalized example based on studies with the IGF2BP1 inhibitor AVJ16.[10]
-
Cell Culture and Implantation:
-
Culture lung adenocarcinoma cells (e.g., LKR-M-FI) that express IGF2BP1 under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare the IGF2BP1 inhibitor formulation. For example, a vehicle consisting of DMSO, PEG300, Tween-80, and saline can be used.[10]
-
Administer the inhibitor or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Caption: IGF2BP1 signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: A logical troubleshooting guide for common in vivo issues.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. medchemexpress.com [medchemexpress.com]
IGF2BP1-IN-1 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IGF2BP1-IN-1, a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of IGF2BP1, an oncofetal RNA-binding protein.[1][2] IGF2BP1 functions by binding to the 3' UTR of target mRNAs, such as KRAS, c-Myc, and CD44, which protects them from degradation and enhances their translation.[1][3][4] By doing so, it promotes pro-oncogenic phenotypes.[1] this compound and similar inhibitors bind to a hydrophobic surface on IGF2BP1, specifically at the boundary of its KH3 and KH4 domains, which inhibits its ability to bind to target RNAs.[1] This leads to a reduction in the levels of these target mRNAs and their corresponding proteins, inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal use, it is recommended to refer to the solubility information provided by the supplier to select the appropriate solvent. Once the inhibitor is in solution, it should be aliquoted and stored to prevent repeated freeze-thaw cycles that can lead to inactivation.
Q3: What are the expected phenotypic effects of this compound treatment in cancer cells?
A3: Treatment of cancer cells with IGF2BP1 inhibitors has been shown to have several anti-cancer effects. These include:
-
Induction of cancer cell apoptosis.[6]
-
Inhibition of tumor growth in xenograft mouse models.[6]
-
Sensitization of cancer cells to chemotherapeutic agents.[9]
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell lines. For example, the IC50 of one IGF2BP1 inhibitor was found to be approximately 30 µM for inhibiting the binding of IGF2BP1 to Kras RNA in vitro, while another, designated this compound (Compound A11), showed IC50 values of 9 nM in A549 cells and 34 nM in HCT116 cells for inhibiting cell proliferation.[6][10] |
| Inhibitor instability | Ensure proper storage of the inhibitor stock solution (aliquoted and frozen). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock. |
| Low IGF2BP1 expression in the cell model | Verify the expression level of IGF2BP1 in your cell line using Western blot or RT-qPCR. The inhibitory effect will be more pronounced in cells with high endogenous IGF2BP1 expression.[8] |
| Cell confluence and passage number | Ensure that cells are in the logarithmic growth phase and within a consistent, low passage number range for all experiments. Cell characteristics can change with high passage numbers. |
Issue 2: High background or off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor concentration too high | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Lack of appropriate controls | Include a negative control cell line that does not express IGF2BP1 (or has very low expression) to assess off-target effects.[1] For instance, one study used mouse LKR-M cells, which do not endogenously express Igf2bp1, to confirm the specificity of an inhibitor.[1] Also, always include a vehicle control (e.g., DMSO) in your experiments.[1] |
| Non-specific binding | To confirm that the observed effects are due to the inhibition of IGF2BP1's RNA-binding activity, you can perform a rescue experiment by overexpressing a mutant form of IGF2BP1 that does not bind the inhibitor but retains its RNA-binding function. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of IGF2BP1 Inhibitors
| Inhibitor | Assay | Cell Line/System | IC50 / KD | Reference |
| 7773 | Inhibition of Igf2bp1-Kras RNA binding | In vitro | ~30 µM | [10] |
| 7773 | Wound Healing Assay | H1299 | 10 µM | [8] |
| AVJ16 (13g) | Wound Healing Assay | H1299 | 0.7 µM | [8] |
| This compound (A11) | Cell Proliferation | A549 | 9 nM | [6] |
| This compound (A11) | Cell Proliferation | HCT116 | 34 nM | [6] |
| This compound (A11) | Binding to IGF2BP1 protein | In vitro | 2.88 nM (KD) | [6] |
Experimental Protocols & Workflows
General Experimental Workflow for Testing this compound
This workflow outlines the key steps to assess the efficacy and specificity of this compound.
Caption: A general workflow for characterizing the effects of this compound.
Signaling Pathway Downstream of IGF2BP1
This diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: IGF2BP1 signaling pathway and the inhibitory action of this compound.
Detailed Methodologies
1. Western Blot for Downstream Target Analysis
-
Objective: To determine if this compound treatment leads to a decrease in the protein levels of known IGF2BP1 targets.
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (and a vehicle control) for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against KRAS, c-Myc, and IGF2BP1, along with a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.
-
2. RNA Immunoprecipitation (RIP) followed by RT-qPCR
-
Objective: To confirm that this compound disrupts the interaction between IGF2BP1 and its target mRNAs.
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Prepare cell lysates using a non-denaturing lysis buffer.[4]
-
Incubate a portion of the lysate with an antibody against IGF2BP1 (or an IgG control) complexed with protein A/G magnetic beads for 2-4 hours at 4°C.[4][12]
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA-protein complexes from the beads.
-
Isolate the co-precipitated RNA using TRIzol or a similar RNA extraction method.[4]
-
Perform reverse transcription to generate cDNA.
-
Use RT-qPCR to quantify the abundance of target mRNAs (e.g., KRAS, c-Myc) in the IGF2BP1-IP samples relative to the IgG control and input samples. A decrease in the enrichment of target mRNAs in the IGF2BP1-IP from inhibitor-treated cells would indicate successful target engagement.[12]
-
3. Cell Viability/Proliferation Assay (CCK-8)
-
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include wells with vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: A decision tree for troubleshooting experiments with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 12. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with IGF2BP1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with IGF2BP1-IN-1, a small molecule inhibitor of the RNA-binding protein IGF2BP1.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cancer cells?
A1: IGF2BP1 is an oncofetal RNA-binding protein that promotes tumor progression by stabilizing mRNAs of pro-oncogenic factors.[1][2] Its inhibition is expected to decrease the stability of target mRNAs, leading to reduced expression of proteins involved in cell proliferation, migration, and invasion.[3][4] Consequently, treatment with an effective IGF2BP1 inhibitor should result in decreased cancer cell viability and proliferation.[3]
Q2: I'm observing an increase in cell viability after treating my cells with this compound. What could be the reason?
A2: This is an unexpected result. Potential causes include:
-
Off-target effects: The inhibitor might be interacting with other cellular targets that promote cell survival.
-
Cell-type specific response: The role of IGF2BP1 can sometimes be context-dependent, and in rare cases, its inhibition might lead to a paradoxical pro-survival signal in certain cancer cell lines.[5]
-
Compound degradation: The inhibitor may be unstable in your cell culture media, leading to inactive byproducts that could have unforeseen effects.[6]
-
Low dose hormetic response: Some compounds can have a stimulatory effect at very low concentrations.
Q3: The expression of a known IGF2BP1 target gene is not changing after treatment. Why?
A3: Several factors could contribute to this observation:
-
Alternative regulatory mechanisms: The stability of the target mRNA might be predominantly regulated by other RNA-binding proteins or microRNAs in your specific cell model.
-
Insufficient inhibitor concentration or incubation time: The concentration of this compound may not be sufficient to achieve effective target engagement, or the incubation time may be too short to observe a downstream effect on mRNA or protein levels.
-
Redundancy from other IGF2BP paralogues: Other members of the IGF2BP family (IGF2BP2 and IGF2BP3) might compensate for the inhibition of IGF2BP1, as they have overlapping target specificities.[7]
Q4: I am seeing significant cell death even at very low concentrations of this compound, which seems inconsistent with the reported IC50. What should I do?
A4: This could indicate:
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).[8]
-
Compound instability leading to toxic byproducts: The inhibitor might be degrading into a more toxic compound in your experimental conditions.[6]
-
Off-target toxicity: The inhibitor could be potently inhibiting a critical protein for cell survival that is unrelated to IGF2BP1.[8]
-
Contamination: Your cell culture or reagents could be contaminated.[8][9]
Troubleshooting Guides
Problem 1: Unexpected Increase in Cell Viability
If you observe an unexpected increase in cell viability after treatment with this compound, follow this troubleshooting workflow:
References
- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 5. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. promocell.com [promocell.com]
Validation & Comparative
Validating the Inhibitory Effect of IGF2BP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical regulator in cancer progression, making it a compelling target for therapeutic intervention. Its role in stabilizing oncogenic mRNAs, such as c-Myc and KRAS, has spurred the development of small molecule inhibitors. This guide provides a comparative analysis of IGF2BP1-IN-1 and other notable inhibitors, offering a summary of their performance based on available experimental data. We also present detailed protocols for key validation assays to aid in the evaluation of novel and existing IGF2BP1 inhibitors.
Comparative Analysis of IGF2BP1 Inhibitors
The development of small molecule inhibitors against IGF2BP1 has yielded several promising compounds. Below is a summary of the key quantitative data for this compound, AVJ16, and BTYNB, the most prominently discussed inhibitors in recent literature.
| Inhibitor | Target Binding (Kd) | Cellular Activity (IC50) | Cell Line(s) | Reference |
| This compound | 2.88 nM | 9 nM | A549 | [1][2] |
| 34 nM | HCT116 | [1] | ||
| AVJ16 | 1.4 µM | 0.7 µM (cell-based assay) | Not specified | [3][4] |
| BTYNB | Not Reported | ~5 µM (inhibition of c-Myc mRNA binding) | Not specified | [5] |
| Proliferation decreased by 60% at 10 µM | SK-N-AS | |||
| Proliferation decreased by 35-40% at 10 µM | SK-N-BE(2) | |||
| 7773 (Lead Compound for AVJ16) | 17 µM | 30.45 µM (inhibition of Kras RNA binding) | Not specified | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay types and cell lines used across different studies.
Key Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental validation is paramount in drug discovery. The following sections detail the methodologies for essential assays used to characterize the efficacy and mechanism of action of IGF2BP1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor within a cellular context. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., A549, H1299) to 80-90% confluency.
-
Treat cells with the IGF2BP1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble IGF2BP1:
-
Analyze the amount of soluble IGF2BP1 in the supernatant by Western blotting using an IGF2BP1-specific antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct binding.[7][8][9][10][11]
-
RNA Immunoprecipitation (RIP) followed by qPCR
RIP is used to identify the specific mRNA molecules that bind to IGF2BP1 and to assess how an inhibitor affects this interaction.
Protocol:
-
Cell Lysis:
-
Lyse inhibitor-treated and control cells with a polysome lysis buffer (e.g., 100 mM KCl, 5 mM MgCl2, 10 mM HEPES-KOH pH 7.0, 0.5% NP-40, 1 mM DTT, supplemented with RNase and protease inhibitors).
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an IGF2BP1-specific antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads by resuspending them in a buffer containing proteinase K and incubating at 55°C.
-
Purify the eluted RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
-
Quantitative PCR (qPCR):
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific for known IGF2BP1 target mRNAs (e.g., c-Myc, KRAS) and a housekeeping gene for normalization.
-
A decrease in the amount of target mRNA pulled down in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the IGF2BP1-mRNA interaction.
-
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to evaluate the effect of an inhibitor on cell migration.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile pipette tip, create a linear scratch in the center of the cell monolayer.
-
Wash the cells with PBS to remove detached cells and debris.
-
-
Inhibitor Treatment and Imaging:
-
Replace the medium with fresh medium containing the IGF2BP1 inhibitor at various concentrations or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure over time. A delay in wound closure in the inhibitor-treated wells compared to the control indicates an inhibitory effect on cell migration.[12]
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in IGF2BP1 inhibition and its validation, the following diagrams have been generated using Graphviz.
Caption: IGF2BP1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. BTYNB | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
A Comparative Guide to IGF2BP1 Inhibitors: IGF2BP1-IN-1 (7773) vs. BTYNB
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1): IGF2BP1-IN-1 (also known as compound 7773) and BTYNB. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IGF2BP1 in oncology and other diseases.
IGF2BP1 is an oncofetal RNA-binding protein that plays a crucial role in tumorigenesis by enhancing the stability and translation of various pro-oncogenic mRNAs, such as KRAS and c-MYC.[1][2][3] Its overexpression is associated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (7773) and BTYNB, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound (7773) | BTYNB | Reference(s) |
| Target RNA for IC50 determination | Kras 6 RNA | c-Myc mRNA | [1][5] |
| IC50 | ~30 µM | 5 µM | [1][5] |
| Binding Affinity (Kd) | 17 µM (for full-length Igf2bp1) | Not Reported | [1] |
| Binding Domains | RRM12 (Kd = 1.5 µM), KH34 (Kd = 7.2 µM) | Not explicitly reported, but inhibits IGF2BP1 binding to c-Myc mRNA | [1][5] |
| Paralog Selectivity | Inhibits Igf2bp1 and weakly Igf2bp3; does not significantly bind Igf2bp2. | Reported as a selective inhibitor of IMP1 (IGF2BP1). | [6] |
Table 2: Cellular Activity
| Parameter | This compound (7773) | BTYNB | Reference(s) |
| Effect on Cell Proliferation | No significant effect on proliferation in some cancer cell lines (e.g., H1299). | Potently inhibits proliferation of IGF2BP1-positive cancer cells. | [2][7] |
| Effect on Cell Migration/Wound Healing | Inhibits wound healing. | Reduces cell migration. | [1][7] |
| Effect on Anchorage-Independent Growth | Inhibits growth in soft agar (B569324). | Completely blocks anchorage-independent growth. | [2][7] |
| Downstream Effects | Reduces levels of Kras and other target mRNAs, lowers Kras protein and downstream signaling. | Destabilizes c-Myc mRNA, leading to downregulation of c-Myc mRNA and protein; reduces activation of NF-κB. | [1][2][5] |
| Effect on Cell Cycle | Not explicitly reported. | Induces S-phase cell cycle arrest in leukemic cells. | [8] |
| Effect on Cell Differentiation | Not reported. | Promotes differentiation in leukemic cells. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound (7773) and BTYNB.
Fluorescence Polarization (FP)-Based High-Throughput Screen
-
Objective: To identify small molecules that inhibit the binding of IGF2BP1 to a specific RNA probe.
-
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled RNA probe will tumble rapidly, resulting in low polarization. When bound by the larger IGF2BP1 protein, the complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol:
-
A fluorescently labeled RNA fragment (e.g., from Kras or c-Myc mRNA) is used as a probe.
-
The probe is incubated with purified recombinant IGF2BP1 protein in a suitable buffer.
-
Small molecule compounds from a chemical library are added to individual wells of a microplate.
-
The FP of the probe is measured using a plate reader.
-
A decrease in FP indicates that the compound has inhibited the IGF2BP1-RNA interaction.
-
Dose-response curves are generated for hit compounds to determine their IC50 values.[9]
-
MicroScale Thermophoresis (MST)
-
Objective: To determine the binding affinity (Kd) between a small molecule inhibitor and IGF2BP1.
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. This movement is influenced by size, charge, and hydration shell. When a ligand binds to a target protein, these properties can change, leading to a detectable change in the thermophoretic movement.
-
Protocol:
-
IGF2BP1 protein is fluorescently labeled or a GFP-fusion protein is used.[10][11]
-
A constant concentration of the labeled protein is incubated with a serial dilution of the small molecule inhibitor (e.g., 7773).[1]
-
The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.
-
The movement of the fluorescently labeled protein is monitored.
-
Changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding curve to determine the Kd.[11][12]
-
Cell Viability Assay (MTT/XTT)
-
Objective: To assess the effect of inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Tetrazolium salts (like MTT or XTT) are reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor (e.g., BTYNB) or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT or XTT reagent is added to each well.
-
The plates are incubated for a few hours to allow for the conversion of the tetrazolium salt to formazan.
-
If using MTT, a solubilizing agent (like DMSO or SDS) is added to dissolve the formazan crystals.[13] For XTT, the formazan product is water-soluble.[14]
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).[13][15]
-
Wound Healing (Scratch) Assay
-
Objective: To evaluate the effect of inhibitors on cell migration.
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
-
Protocol:
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a scratch or "wound" in the monolayer.[16][17]
-
The cells are washed to remove debris and then incubated with media containing the inhibitor or a vehicle control.
-
Images of the wound are taken at different time points (e.g., 0, 12, 24 hours).
-
The area of the wound is measured over time to quantify the rate of cell migration and wound closure.
-
Soft Agar Colony Formation Assay
-
Objective: To assess the anchorage-independent growth of cells, a hallmark of cellular transformation.
-
Principle: Transformed cells can grow and form colonies in a semi-solid medium like soft agar, while normal cells cannot.
-
Protocol:
-
A base layer of agar mixed with cell culture medium is prepared in a culture dish and allowed to solidify.[18][19]
-
A top layer of agar containing a single-cell suspension of the cells to be tested and the inhibitor or vehicle control is poured over the base layer.[1][20]
-
The plates are incubated for several weeks (e.g., 2-4 weeks) to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted.[1][18]
-
Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To quantify the levels of specific mRNAs in cells treated with inhibitors.
-
Principle: RT-qPCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time using fluorescent dyes or probes.
-
Protocol:
-
Total RNA is extracted from cells treated with the inhibitor or vehicle control.
-
The RNA is reverse transcribed into cDNA.
-
qPCR is performed using primers specific for the target mRNAs (e.g., KRAS, c-MYC) and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
The relative expression of the target mRNAs is calculated using methods like the ΔΔCt method.[21][22][23]
-
Western Blotting
-
Objective: To detect and quantify the levels of specific proteins in cells treated with inhibitors.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.[24]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[25]
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., Kras, c-Myc), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[24][26] The intensity of the bands is quantified to determine the relative protein levels.[7]
-
Visualizations
IGF2BP1 Signaling Pathway
The following diagram illustrates the general signaling pathway involving IGF2BP1. IGF2BP1 binds to the 3' UTR of target mRNAs, such as KRAS and c-MYC, protecting them from degradation and enhancing their translation. This leads to increased levels of oncoproteins that drive cell proliferation, survival, and migration.
Caption: IGF2BP1 signaling pathway and point of inhibition.
Comparative Experimental Workflow
This diagram outlines a typical workflow for comparing the efficacy of IGF2BP1 inhibitors.
Caption: Workflow for comparing IGF2BP1 inhibitors.
Mechanistic Comparison of Inhibitors
This diagram illustrates the distinct yet related mechanisms of action of this compound (7773) and BTYNB.
Caption: Mechanistic differences between 7773 and BTYNB.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 11. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 16. Scratch Wound Healing Assay [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 19. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. gene-quantification.de [gene-quantification.de]
- 24. addgene.org [addgene.org]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
Comparative Guide to Phenotypic Changes in Cells Treated with IGF2BP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of the novel IGF2BP1 inhibitor, IGF2BP1-IN-1, with other known inhibitors of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). The data presented is intended to assist researchers in evaluating the potential of these compounds for cancer therapy and to provide detailed methodologies for reproducing key experiments.
Introduction to IGF2BP1 Inhibition
IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers and is often associated with poor prognosis. It functions by binding to and stabilizing the mRNAs of various oncogenes, such as MYC and KRAS, as well as genes involved in cell proliferation and migration. By preventing the degradation of these transcripts, IGF2BP1 promotes cancer cell growth, survival, and metastasis. The development of small molecule inhibitors that disrupt the interaction between IGF2BP1 and its target mRNAs represents a promising therapeutic strategy. This guide focuses on this compound and compares its cellular effects with those of other notable IGF2BP1 inhibitors: BTYNB, '7773', and its derivative, AVJ16.
Comparative Analysis of Phenotypic Changes
Treatment of cancer cells with IGF2BP1 inhibitors leads to a range of phenotypic changes, primarily centered around the hallmarks of cancer. These effects stem from the reduced stability and subsequent downregulation of key oncogenic transcripts.
Inhibition of Cell Proliferation
A primary effect of IGF2BP1 inhibition is the suppression of cancer cell proliferation. This is achieved by destabilizing the mRNAs of cell cycle regulators, leading to cell cycle arrest.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | A549 (Lung Carcinoma) | Cell Proliferation Assay | IC50 | 9 nM | [1] |
| HCT116 (Colorectal Carcinoma) | Cell Proliferation Assay | IC50 | 34 nM | [1] | |
| BTYNB | SK-N-AS (Neuroblastoma) | IncuCyte Proliferation Assay | % Inhibition | ~60% at 10 µM | [2] |
| SK-N-BE(2) (Neuroblastoma) | IncuCyte Proliferation Assay | % Inhibition | ~35-40% at 10 µM | [2] | |
| SK-N-DZ (Neuroblastoma) | IncuCyte Proliferation Assay | % Inhibition | ~35-40% at 20 µM | [2] | |
| AVJ16 | H1299 (Lung Carcinoma) | Cell Proliferation Assay | IC50 | Not specified, dose-dependent decrease | [3] |
| HCT116 (Colorectal Carcinoma) | Cell Proliferation Assay | IC50 | Not specified, dose-dependent decrease | [3] |
Induction of Apoptosis
By downregulating pro-survival factors, IGF2BP1 inhibitors can induce programmed cell death in cancer cells.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Not Specified | Apoptosis Assay | Qualitative | Induces cancer cell apoptosis | [1] |
| BTYNB | Leukemic cells | Apoptosis Assay | Qualitative | Increased cell death | [4] |
| AVJ16 | H1299, LKR-M-FI (Lung Carcinoma) | Apoptosis Assay | Qualitative | Induces apoptosis | [5] |
Inhibition of Cell Migration and Invasion
IGF2BP1 plays a crucial role in cell motility by regulating the expression of genes involved in the epithelial-mesenchymal transition (EMT) and cell migration.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| '7773' | H1299 (Lung Carcinoma) | Wound Healing Assay | Qualitative | Inhibits wound healing | [6] |
| AVJ16 | H1299 (Lung Carcinoma) | Wound Healing Assay | IC50 | 0.7 µM | [3] |
| LKR-M-Fl (Lung Carcinoma) | Transwell Migration Assay | Qualitative | Reduces migration | [6] |
In Vivo Antitumor Activity
The ultimate test of an anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models are commonly used for this purpose.
| Inhibitor | Cancer Type | Animal Model | Endpoint | Result | Citation |
| This compound | Lung Carcinoma (A549) | Xenograft Mouse Model | Qualitative | Inhibits tumor growth | [1] |
| BTYNB | Ovarian Cancer, Melanoma | Not Specified | Not Specified | Blocks anchorage-independent growth | [1] |
| AVJ16 | Lung Adenocarcinoma | Syngeneic Mouse Xenograft | Qualitative | Almost completely inhibits primary tumor growth | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the phenotypic effects of IGF2BP1 inhibitors.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the IGF2BP1 inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IGF2BP1 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Wound Healing (Scratch) Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the IGF2BP1 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. The migration rate can also be determined.
A549 Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of IGF2BP1 inhibitors.
-
Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the IGF2BP1 inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves and calculate the percentage of tumor growth inhibition.
Visualizing Molecular Pathways and Workflows
Understanding the underlying molecular mechanisms and experimental processes is facilitated by visual diagrams.
IGF2BP1 Signaling Pathway
IGF2BP1 promotes tumorigenesis by stabilizing the mRNAs of key oncogenes and cell cycle regulators. Inhibition of IGF2BP1 leads to the degradation of these transcripts and the suppression of downstream pro-cancerous signaling.
Caption: IGF2BP1 signaling pathway and mechanism of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel IGF2BP1 inhibitor involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
Caption: Workflow for characterizing IGF2BP1 inhibitors.
Conclusion
This compound is a potent inhibitor of IGF2BP1 with significant anti-proliferative effects in cancer cells and antitumor activity in vivo. Its performance is comparable to other known IGF2BP1 inhibitors such as BTYNB and AVJ16. The data and protocols presented in this guide provide a valuable resource for the continued investigation of IGF2BP1 inhibitors as a promising class of anticancer therapeutics. Further studies are warranted to fully elucidate the quantitative effects of this compound on apoptosis and in vivo tumor growth, as well as to delineate its precise impact on downstream signaling pathways.
References
- 1. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Consequences of IGF2BP1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gene expression signatures following the inhibition of the oncofetal RNA-binding protein, Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). We delve into the effects of IGF2BP1-IN-1, a representative small molecule inhibitor, by examining transcriptomic data and comparing it with the impact of direct IGF2BP1 knockdown.
Introduction to IGF2BP1 and its Inhibition
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a key post-transcriptional regulator of gene expression, primarily functioning to stabilize target mRNAs, many of which are crucial for cancer cell proliferation, survival, and metastasis. By binding to specific recognition elements within target transcripts, including the N6-methyladenosine (m6A) modification, IGF2BP1 shields them from degradation, leading to their enhanced expression. Key targets of IGF2BP1 include well-known oncogenes such as MYC, E2F1, and KRAS. Given its significant role in promoting tumorigenesis, IGF2BP1 has emerged as a promising therapeutic target. Small molecule inhibitors, such as BTYNB and AVJ16, have been developed to disrupt the interaction between IGF2BP1 and its target RNAs, thereby inducing their degradation and suppressing cancer cell growth.
Comparative Analysis of Gene Expression Signatures
To understand the global transcriptomic changes induced by IGF2BP1 inhibition, we compare the gene expression profiles following treatment with a representative small molecule inhibitor (using IGF2BP1 knockdown as a proxy, as detailed in studies on the inhibitor BTYNB) across various cancer cell lines.
Key Downregulated Genes Upon IGF2BP1 Inhibition
The following table summarizes a selection of significantly downregulated genes following IGF2BP1 knockdown in five different cancer cell lines, as reported in a comprehensive RNA-sequencing study. This provides a strong indication of the gene expression signature expected from treatment with an effective IGF2BP1 inhibitor like BTYNB, which has been shown to phenocopy the effects of IGF2BP1 depletion.[1][2][3][4][5]
| Gene Symbol | Description | Log2 Fold Change (Median across 5 cell lines) |
| E2F1 | E2F Transcription Factor 1 | -0.58 |
| CDK1 | Cyclin Dependent Kinase 1 | -0.55 |
| MKI67 | Marker of Proliferation Ki-67 | -0.52 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -0.51 |
| PLK1 | Polo-Like Kinase 1 | -0.49 |
| CCNB1 | Cyclin B1 | -0.48 |
| AURKB | Aurora Kinase B | -0.47 |
| CDC20 | Cell Division Cycle 20 | -0.46 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -0.35 |
Data is derived from supplementary materials of Müller et al., Nucleic Acids Research, 2020.[1]
Signaling Pathway Analysis
The gene expression data consistently points towards a significant impact of IGF2BP1 inhibition on cell cycle regulation. A key affected pathway is the E2F-driven transcriptional program, which is critical for G1/S phase transition.
Caption: IGF2BP1-E2F Signaling Axis and Point of Inhibition.
Experimental Protocols
The following is a representative protocol for analyzing the gene expression signature of IGF2BP1 inhibitor treatment using RNA-sequencing.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines with high endogenous expression of IGF2BP1 (e.g., PANC-1, A549, SK-N-AS).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Inhibitor Treatment: Treat cells with the IGF2BP1 inhibitor (e.g., BTYNB at 10-20 µM) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours). Ensure equal cell seeding densities across all treatment and control groups.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) > 8.
RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg) using a kit such as the KAPA RNA HyperPrep Kit with RiboErase (Roche) to deplete ribosomal RNA.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Generate a count matrix of reads per gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Perform differential expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05) and a log2 fold change greater than a defined threshold (e.g., |log2FC| > 1).
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or Ingenuity Pathway Analysis (IPA) to identify biological pathways and gene sets that are significantly enriched in the differentially expressed gene lists.
Experimental Workflow
The following diagram illustrates the general workflow for determining the gene expression signature of an IGF2BP1 inhibitor.
Caption: RNA-Seq workflow for inhibitor treatment analysis.
Conclusion
The inhibition of IGF2BP1 leads to a distinct gene expression signature characterized by the downregulation of key genes involved in cell cycle progression, particularly those regulated by the E2F transcription factors. This guide provides a framework for comparing the effects of IGF2BP1 inhibitors and highlights the critical experimental and bioinformatic steps required to elucidate their transcriptomic impact. As more specific and potent IGF2BP1 inhibitors are developed, comparative analyses of their gene expression signatures will be crucial for understanding their mechanisms of action and identifying biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of IGF2BP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IGF2BP1-IN-1 with other known inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1). The focus is on the experimental confirmation of target engagement, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Introduction to IGF2BP1 and its Inhibition
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a crucial role in embryogenesis and is re-expressed in various cancers.[1][2] By binding to specific mRNA transcripts, including those of oncogenes like KRAS and MYC, IGF2BP1 enhances their stability and translation, thereby promoting tumor cell proliferation, migration, and resistance to therapy.[3][4][5] This makes IGF2BP1 a compelling therapeutic target in oncology. A number of small molecule inhibitors have been developed to disrupt the function of IGF2BP1, with this compound emerging as a potent option.[6] This guide will compare this compound with other inhibitors such as AVJ16 and its precursor 7773, focusing on the critical aspect of confirming their engagement with the IGF2BP1 target within a cellular context.
Quantitative Comparison of IGF2BP1 Inhibitors
The following table summarizes the available quantitative data for different IGF2BP1 inhibitors, providing a snapshot of their relative potencies and binding affinities.
| Inhibitor | Assay Type | Parameter | Value | Cell Line(s) | Reference |
| This compound | Binding Assay | Kd | 2.88 nM | - | [6] |
| Cell Proliferation | IC50 | 9 nM | A549 | [6] | |
| Cell Proliferation | IC50 | 34 nM | HCT116 | [6] | |
| AVJ16 | Microscale Thermophoresis (MST) | Kd | 1.4 µM | - | [7][8] |
| Wound Healing Assay | IC50 | 0.7 µM | H1299 | [7] | |
| 7773 | Fluorescence Polarization | IC50 | ~30 µM | - | [4] |
| Wound Healing Assay | IC50 | 10 µM | H1299 | [7] |
Experimental Protocols for Target Engagement
Confirming that a small molecule inhibitor directly binds to its intended target within the complex cellular environment is a cornerstone of drug development. The following sections detail the key experimental protocols used to validate the engagement of IGF2BP1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549 or H1299) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with the IGF2BP1 inhibitor (e.g., this compound) at the desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.
-
Incubate the cells for a defined period (e.g., 1 hour) at 37°C to allow for compound uptake and binding.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Immediately cool the tubes to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble IGF2BP1 in each sample by Western Blotting.
-
Quantify the band intensities and plot the percentage of soluble IGF2BP1 against the temperature. A shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.[9]
-
RNA Immunoprecipitation (RIP)
RIP is used to identify the specific RNA molecules that are bound by a protein of interest, in this case, IGF2BP1. By treating cells with an IGF2BP1 inhibitor, one can assess whether the inhibitor disrupts the interaction between IGF2BP1 and its target mRNAs.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with the IGF2BP1 inhibitor or vehicle control.
-
Cross-link RNA-protein complexes in vivo using formaldehyde (B43269) or UV irradiation.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells and prepare a whole-cell extract.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-IGF2BP1 antibody to immunoprecipitate the IGF2BP1-RNA complexes. An IgG antibody should be used as a negative control.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA-protein complexes from the beads.
-
-
RNA Purification and Analysis:
-
Reverse the cross-linking and purify the RNA.
-
Analyze the abundance of specific target mRNAs (e.g., KRAS, MYC) using reverse transcription-quantitative PCR (RT-qPCR). A decrease in the amount of a target mRNA co-immunoprecipitated with IGF2BP1 in the presence of the inhibitor indicates that the compound has successfully disrupted the RNA-protein interaction.
-
Western Blotting
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. In the context of IGF2BP1 inhibitor studies, it is used to assess the downstream consequences of target engagement, such as the degradation of proteins whose mRNA stability is regulated by IGF2BP1.
Protocol:
-
Protein Extraction:
-
Lyse inhibitor-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., KRAS, c-MYC, or IGF2BP1 itself).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative protein levels. A decrease in the levels of downstream target proteins upon inhibitor treatment provides further evidence of target engagement and functional consequence.
-
Visualizing Cellular Pathways and Experimental Workflows
To better understand the context and methodologies described, the following diagrams have been generated using the Graphviz DOT language.
Caption: IGF2BP1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship for comparing IGF2BP1 inhibitors.
Downstream Signaling Effects of IGF2BP1 Inhibition
Inhibition of IGF2BP1 is expected to destabilize its target mRNAs, leading to reduced levels of their corresponding proteins. This, in turn, affects various downstream signaling pathways implicated in cancer progression. Studies on IGF2BP1 inhibitors have demonstrated effects on key oncogenic pathways:
-
KRAS Signaling: IGF2BP1 binds to and stabilizes KRAS mRNA.[4][5] Inhibitors like 7773 and AVJ16 have been shown to reduce the levels of both KRAS mRNA and KRAS protein, leading to the inhibition of downstream signaling.[7]
-
Wnt/β-catenin Pathway: IGF2BP1 has been shown to enhance Wnt/β-catenin signaling.[10] Inhibition of IGF2BP1 can therefore lead to the downregulation of this pro-oncogenic pathway.
-
PI3K-Akt Pathway: The PI3K-Akt signaling pathway is another critical regulator of cell growth and survival that can be influenced by IGF2BP1 activity.[11]
The potent low nanomolar Kd and IC50 values of this compound suggest that it will have profound effects on these and other signaling pathways regulated by IGF2BP1.[6]
Conclusion
This compound is a highly potent inhibitor of IGF2BP1, demonstrating low nanomolar efficacy in both binding and cell-based assays.[6] The experimental protocols detailed in this guide, particularly CETSA, provide robust methods for confirming the direct engagement of this compound with its target in a cellular setting. When compared to other known inhibitors like AVJ16 and 7773, this compound exhibits significantly improved potency. The ability to effectively inhibit IGF2BP1 and consequently downregulate key oncogenic signaling pathways underscores the therapeutic potential of this compound in cancers where this protein is overexpressed. Further head-to-head comparative studies using the methodologies outlined herein will be invaluable for the continued development and characterization of this promising new inhibitor.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of IGF2BP1 Inhibitors in Melanoma: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of currently identified small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), a promising therapeutic target in melanoma. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and melanoma therapeutics.
Introduction to IGF2BP1 in Melanoma
Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is overexpressed in melanoma and correlates with poor clinical outcomes.[1] It plays a crucial role in melanoma progression and metastasis by regulating the stability and translation of its target mRNAs, which include key oncogenes.[1][2] Inhibition of IGF2BP1 has been shown to enhance the efficacy of targeted therapies like BRAF inhibitors and can reduce the tumorigenic characteristics of vemurafenib-resistant melanoma, highlighting its potential as a therapeutic target.[3][4] This guide focuses on the comparative analysis of two leading small molecule inhibitors of IGF2BP1: BTYNB and AVJ16 (an optimized derivative of the initial hit compound '7773').
Performance Comparison of IGF2BP1 Inhibitors in Cancer Models
The following table summarizes the available quantitative data on the performance of BTYNB and AVJ16. It is important to note that while both inhibitors have shown efficacy, the extent of research in melanoma models varies.
| Inhibitor | Target Interaction | Cell Line | Assay | Results | Reference |
| BTYNB | Inhibits IGF2BP1 binding to c-Myc mRNA | SK-MEL-2 | mRNA Stability | Enhances degradation of c-Myc mRNA | [5] |
| Ovarian and Melanoma Cells | Proliferation | Potently inhibits proliferation of IGF2BP1-positive cells | [5] | ||
| Melanoma and Ovarian Cancer Cells | Anchorage-Independent Growth | Completely blocks anchorage-independent growth | [5] | ||
| AVJ16 ('7773' derivative) | Interacts with a hydrophobic surface at the boundary of IGF2BP1 KH3 and KH4 domains, inhibiting binding to Kras RNA | LKR-M (mouse lung cancer expressing human IGF2BP1) | Proliferation | Dose-dependent inhibition of proliferation (significant effect at 1.25 µM) | [1] |
| LKR-M (mouse lung cancer expressing human IGF2BP1) | Migration | Efficiently prevents cell migration | [6] | ||
| H1299 (human lung cancer) | Proliferation | Dose-dependent inhibition of cell growth (significant effect at 1.25 µM) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate melanoma cells (e.g., SK-MEL-2, A375, or SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the IGF2BP1 inhibitor (e.g., BTYNB or AVJ16) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10 µL per 100 µL of medium) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation) Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Cell Suspension: Trypsinize and resuspend melanoma cells to create a single-cell suspension.
-
Top Agar Layer: Prepare a 0.3% agar solution in complete medium. Add the melanoma cells (e.g., 5,000 cells per well) and the desired concentration of the IGF2BP1 inhibitor or vehicle control to the top agar solution.
-
Plating: Gently overlay 1 mL of the cell-containing top agar onto the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with 100 µL of complete medium every 3-4 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet in methanol (B129727) for 1 hour. Count the number of colonies (typically >50 cells) using a microscope.[7]
-
Data Analysis: Compare the number and size of colonies in inhibitor-treated wells to the control wells.
Wound Healing (Migration) Assay
This assay is used to study directional cell migration in vitro.[8]
-
Cell Seeding: Seed melanoma cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "wound" by scraping the monolayer in a straight line with a p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the IGF2BP1 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between inhibitor-treated and control cells.[9]
Visualizing IGF2BP1's Role in Melanoma
The following diagrams illustrate the signaling pathway of IGF2BP1 in melanoma and a typical experimental workflow for evaluating IGF2BP1 inhibitors.
Caption: IGF2BP1 signaling pathway in melanoma.
Caption: Experimental workflow for IGF2BP1 inhibitor evaluation.
Conclusion
The available data suggest that both BTYNB and AVJ16 are promising inhibitors of IGF2BP1 with potential therapeutic applications in melanoma. BTYNB's mechanism of disrupting the IGF2BP1/c-Myc interaction and its demonstrated effects on melanoma cell proliferation and anchorage-independent growth are significant. AVJ16, with its high specificity for IGF2BP1 and its ability to inhibit cell migration by targeting the IGF2BP1/Kras interaction, also presents a strong candidate for further development. Head-to-head comparative studies in a panel of melanoma cell lines are warranted to fully elucidate their relative potency and efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to advance the investigation of these and other novel IGF2BP1 inhibitors for the treatment of melanoma.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Targeting insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in metastatic melanoma to increase efficacy of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 8. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: IGF2BP1-IN-1 vs. siRNA Knockdown for Targeting IGF2BP1
In the quest to understand and therapeutically target the oncofetal RNA-binding protein IGF2BP1, researchers primarily turn to two powerful tools: the small molecule inhibitor IGF2BP1-IN-1 and siRNA-mediated knockdown. Both approaches aim to abrogate the function of IGF2BP1, a key regulator of cancer cell proliferation, invasion, and chemoresistance, but they operate through distinct mechanisms, each with its own set of advantages and limitations. This guide provides a side-by-side comparison of this compound and siRNA knockdown, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific research needs.
Mechanism of Action: A Tale of Two Strategies
This compound (also known as BTYNB) is a small molecule inhibitor that directly targets the IGF2BP1 protein. It functions by impairing the association between IGF2BP1 and its target mRNA molecules.[1] This disruption prevents the stabilization of pro-oncogenic transcripts, such as those for MYC, SRF, and E2F1, leading to their degradation and a subsequent reduction in the corresponding protein levels.[2][3] By binding to the IGF2BP1 protein with high affinity (Kd = 2.88 nM), this compound effectively inhibits its downstream signaling functions.[4]
siRNA knockdown , on the other hand, operates at the genetic level. Short interfering RNAs (siRNAs) are designed to be complementary to the IGF2BP1 mRNA sequence. Upon introduction into a cell, these siRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the IGF2BP1 mRNA.[5] This prevents the translation of the mRNA into protein, resulting in a significant reduction of total IGF2BP1 protein levels.
Performance Comparison: A Quantitative Look
The choice between a small molecule inhibitor and siRNA often hinges on the specific experimental goals, including the desired speed of action, duration of effect, and specificity. Below is a summary of key performance metrics for both methods.
| Feature | This compound | siRNA Knockdown |
| Target | IGF2BP1 Protein | IGF2BP1 mRNA |
| Mechanism | Inhibition of RNA binding | mRNA degradation |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Dependent on compound half-life and dosing | Transient (typically 3-7 days) |
| Mode of Delivery | Direct addition to cell culture media | Transfection or electroporation |
| Typical Working Concentration | 9 nM - 20 µM (cell-based assays)[4][6] | 15 nM - 25 nM[2][7] |
| Reported Efficacy | IC50 of 9 nM (A549 cells), 34 nM (HCT116 cells) for proliferation inhibition[4] | Significant reduction in IGF2BP1 mRNA and protein levels at 48-72h post-transfection[5][8] |
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing either this compound or siRNA knockdown to target IGF2BP1.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
| A549 (Lung Carcinoma) | Proliferation | IC50 | 9 nM | [4] |
| HCT116 (Colon Carcinoma) | Proliferation | IC50 | 34 nM | [4] |
| SK-N-AS (Neuroblastoma) | Proliferation | % Inhibition (10 µM) | 60% | [6] |
| SK-N-BE(2) (Neuroblastoma) | Proliferation | % Inhibition (10 µM) | 35-40% | [6] |
| SK-N-DZ (Neuroblastoma) | Proliferation | % Inhibition (20 µM) | 35-40% | [6] |
Table 2: Efficacy of siRNA-mediated Knockdown of IGF2BP1
| Cell Line | Time Point | Metric | Result | Reference |
| Human UC-MSCs | 48h | IGF2BP1 mRNA reduction | Significant decrease | [5] |
| Human UC-MSCs | 72h | IGF2BP1 mRNA reduction | Still lower than control | [5] |
| Human SSCs | Not specified | IGF2BP1 mRNA reduction | Significant decrease | [8] |
| PANC-1 (Pancreatic Cancer) | 72h | Downregulation of target mRNAs | E2F1, E2F2, E2F3 | [9] |
| ES-2 (Ovarian Cancer) | Not specified | Phenotypic effect | Impaired spheroid viability and invasion | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding.
Caption: IGF2BP1 signaling pathway.
Caption: Experimental workflows.
Detailed Experimental Protocols
Protocol 1: Inhibition of IGF2BP1 using this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Preparation of Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess target protein levels, qPCR for target mRNA expression, or cell-based assays to evaluate phenotypic changes.
Protocol 2: siRNA-mediated Knockdown of IGF2BP1
-
Cell Seeding: Plate cells in appropriate culture vessels 24 hours prior to transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the IGF2BP1-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-96 hours under standard culture conditions.[2] The optimal time for knockdown should be determined empirically for each cell line.
-
Analysis: Harvest the cells for downstream analysis to confirm knockdown efficiency (qPCR and Western blot for IGF2BP1) and to assess the functional consequences of the knockdown.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or siRNA knockdown depends on the specific research question.
-
This compound is ideal for studies requiring rapid and reversible inhibition of IGF2BP1 function. Its ease of use makes it suitable for high-throughput screening and for investigating the acute effects of IGF2BP1 inhibition. However, potential off-target effects should be carefully considered and evaluated.
-
siRNA knockdown offers a highly specific method to reduce the total cellular pool of IGF2BP1 protein. It is the gold standard for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of IGF2BP1 loss. The transient nature of the knockdown and the requirement for transfection are key considerations.
Ultimately, a combined approach, where the effects of a small molecule inhibitor are validated by siRNA knockdown, provides the most robust and reliable data for elucidating the critical roles of IGF2BP1 in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of IGF2BP1 Inhibition on c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) and their subsequent effects on the proto-oncogene c-Myc. The objective is to offer a comprehensive overview of available experimental data, enabling informed decisions in research and drug development.
Introduction to the IGF2BP1/c-Myc Axis
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. One of its key functions is to stabilize the mRNA of the c-Myc proto-oncogene.[1][2][3] IGF2BP1 achieves this by binding to the Coding Region instability Determinant (CRD) within the c-Myc mRNA, thereby shielding it from endonucleolytic cleavage and subsequent degradation.[1][2][4] This stabilization leads to an upregulation of c-Myc protein expression, which is a critical driver of cell proliferation, growth, and tumorigenesis in various cancers.[5][6] Consequently, inhibiting the IGF2BP1/c-Myc interaction has emerged as a promising therapeutic strategy. This guide focuses on the validation of downstream effects of IGF2BP1 inhibitors on c-Myc, presenting a comparison of currently documented small molecules.
Comparative Analysis of IGF2BP1 Inhibitors
While the specific compound "IGF2BP1-IN-1" did not yield specific public data in our search, we present a comparison of two well-characterized small molecule inhibitors of IGF2BP1: BTYNB and Cucurbitacin B (CuB) . Both have demonstrated effects on the IGF2BP1/c-Myc axis.
Quantitative Data Summary
The following tables summarize the reported effects of BTYNB and Cucurbitacin B on c-Myc expression and cell viability.
Table 1: Effect of IGF2BP1 Inhibitors on c-Myc Expression
| Inhibitor | Cell Line | Concentration | c-Myc mRNA Reduction | c-Myc Protein Reduction | Citation |
| BTYNB | SK-MEL-2 | 10 µM | ~50% | Dose-dependent | [7] |
| Cucurbitacin B | Huh7 | Not specified | Significant decrease | Dose-dependent | [8] |
| Cucurbitacin B | SKBR-3 | 10 µg/mL | Dose-dependent | Clear reduction | [9][10] |
Table 2: Effect of IGF2BP1 Inhibitors on Cell Viability/Proliferation
| Inhibitor | Cell Line | IC50 / Effect | Citation |
| BTYNB | SK-N-AS | ~60% decrease at 10 µM | [1] |
| BTYNB | SK-N-BE(2) | ~35-40% decrease at 10 µM | [1] |
| Cucurbitacin B | Huh7 | IC50 of 4.1 µM (24h), 1.7 µM (48h), 1.0 µM (72h) | [8] |
| Cucurbitacin B | SKBR-3 | IC50 of 3.29 µg/mL | [11] |
Signaling Pathway and Experimental Workflow
IGF2BP1-c-Myc Signaling Pathway
The following diagram illustrates the established signaling pathway where IGF2BP1 stabilizes c-Myc mRNA, leading to increased protein expression and subsequent downstream effects on cell proliferation. Inhibition of IGF2BP1 disrupts this process.
References
- 1. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Effects of Cucurbitacin B in Breast Cancer Cells: Down-Regulation of the c-Myc/hTERT/Telomerase Pathway and Obstruction of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative effects of cucurbitacin B in breast cancer cells: down-regulation of the c-Myc/hTERT/telomerase pathway and obstruction of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Selectivity of IGF2BP1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the RNA-binding protein inhibitor, IGF2BP1-IN-1, and its analogues, with a focus on supporting experimental data and methodologies.
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a significant target in cancer therapy due to its role in promoting tumor progression and metastasis. Small molecule inhibitors targeting IGF2BP1 have shown promise in preclinical studies. A key consideration in their development is their selectivity – the ability to bind to IGF2BP1 without significantly interacting with other RNA-binding proteins (RBPs), which could lead to off-target effects. This guide examines the available data on the cross-reactivity of several IGF2BP1 inhibitors, including the initial screening hit '7773' and its more potent derivatives, AVJ16 and BTYNB.
Selectivity Profile of IGF2BP1 Inhibitors
Current research indicates a high degree of selectivity for the more advanced IGF2BP1 inhibitors, particularly within the IGF2BP protein family. However, comprehensive screening against a broad panel of unrelated RBPs is not yet publicly available.
Cross-reactivity with IGF2BP Family Members
The IGF2BP family consists of three highly homologous proteins: IGF2BP1, IGF2BP2, and IGF2BP3. Distinguishing between these paralogs is a critical test of an inhibitor's specificity.
A key study utilizing a Cellular Thermal Shift Assay (CETSA) demonstrated that AVJ16 , a potent derivative of the initial inhibitor '7773', selectively binds to IGF2BP1 in cells.[1] This assay measures changes in the thermal stability of proteins upon ligand binding. The results showed that AVJ16 increased the melting temperature (Tm) of IGF2BP1 by 2.1°C, indicating direct engagement and stabilization of the protein.[1] In contrast, no significant change in the Tm was observed for IGF2BP2 and IGF2BP3, providing strong evidence for the inhibitor's selectivity for IGF2BP1 over its closely related family members.[1]
Similarly, an early study on the inhibitor '7773' showed it did not bind to IGF2BP2, which was the only other paralog expressed in the cell line tested.[2]
Cross-reactivity with Other RNA-Binding Proteins
While comprehensive data is limited, some studies have assessed the interaction of IGF2BP1 inhibitors with other RBPs.
In an initial screen, the compound '7773' was tested for its ability to inhibit the binding of the La protein , another RBP, to its target RNA. The inhibitor showed no significant inhibition, with an IC50 greater than 100 μM.[3][4] Furthermore, MicroScale Thermophoresis (MST) assays did not detect any binding of '7773' to the La protein.[3][4]
The inhibitors AVJ16 and BTYNB have been shown to be specific in cellular assays. They exhibited no effect on cell lines that express little to no IGF2BP1.[1][5][6][7] Moreover, ectopically expressing IGF2BP1 in previously insensitive cells rendered them susceptible to the inhibitor, suggesting that the observed cellular effects are mediated through IGF2BP1.[1] While these functional assays provide strong evidence for on-target activity, they do not rule out all potential off-target interactions with other RBPs.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the selectivity of IGF2BP1 inhibitors.
| Inhibitor | Target | Interacting Protein | Assay Type | Result | Reference |
| AVJ16 | IGF2BP1 | IGF2BP1 | CETSA | ΔTm = +2.1°C | [1] |
| IGF2BP2 | CETSA | No significant ΔTm | [1] | ||
| IGF2BP3 | CETSA | No significant ΔTm | [1] | ||
| 7773 | IGF2BP1 | La protein | FP Assay | IC50 > 100 μM | [3][4] |
| La protein | MST | No binding detected | [3][4] | ||
| IGF2BP2 | Co-IP/Western | No binding detected | [2] | ||
| BTYNB | IGF2BP1 | - | Cellular Proliferation | No effect in IGF2BP1-negative cells | [6][7] |
Experimental Protocols
The assessment of inhibitor selectivity relies on a variety of biophysical and cell-based assays. Below are the methodologies for the key experiments cited.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment.
-
Cell Culture and Treatment: Human lung cancer cells (H1299), which endogenously express high levels of IGF2BP1, are cultured to confluency. The cells are then treated with the test compound (e.g., AVJ16) or a vehicle control (DMSO) for a specified time.
-
Heating: The treated cells are harvested, washed, and resuspended in a buffer. The cell suspension is then divided into aliquots and heated to a range of temperatures (e.g., 40°C to 60°C) for a few minutes, followed by rapid cooling.
-
Lysis and Centrifugation: The cells are lysed by freeze-thaw cycles. The lysate is then centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: The supernatant containing the soluble proteins is collected. The amount of soluble IGF2BP1, IGF2BP2, and IGF2BP3 at each temperature is quantified by Western blotting using specific antibodies.
-
Data Analysis: The band intensities are quantified and plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates a change in protein stability due to binding.
Fluorescence Polarization (FP) Assay
This in vitro assay is used to measure the inhibition of the IGF2BP1-RNA interaction.
-
Reagents: Recombinant IGF2BP1 protein and a fluorescently labeled RNA probe corresponding to a known IGF2BP1 binding site (e.g., a fragment of KRAS mRNA) are required.
-
Binding Reaction: A constant concentration of the fluorescent RNA probe is incubated with varying concentrations of the IGF2BP1 protein in a suitable buffer to establish a baseline binding curve.
-
Inhibition Assay: A fixed concentration of both the fluorescent RNA probe and IGF2BP1 protein (that gives a significant polarization signal) are incubated with a serial dilution of the test inhibitor.
-
Measurement: The fluorescence polarization is measured using a plate reader. When the small fluorescent RNA is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger IGF2BP1 protein, its tumbling is restricted, leading to an increase in polarization. An effective inhibitor will displace the RNA, causing a decrease in polarization.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assays
These assays assess the on-target effect of the inhibitor in a biological context.
-
Cell Lines: A panel of cell lines is used, including those with high endogenous IGF2BP1 expression, low/no IGF2BP1 expression, and IGF2BP1 knockout or knockdown lines.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor or a vehicle control.
-
Monitoring Cell Growth: Cell proliferation is monitored over several days using methods such as live-cell imaging (e.g., IncuCyte), which measures cell confluency, or colorimetric assays (e.g., MTT or WST-1) that measure metabolic activity.
-
Data Analysis: The rate of cell proliferation is calculated for each condition. A selective inhibitor should inhibit the growth of IGF2BP1-expressing cells while having minimal effect on IGF2BP1-negative cells.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of IGF2BP1 and the point of intervention for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The available evidence strongly suggests that optimized IGF2BP1 inhibitors, such as AVJ16, are highly selective for IGF2BP1 over its paralogs, IGF2BP2 and IGF2BP3. Cellular assays and limited in vitro testing against other RBPs further support the on-target specificity of these compounds. However, to fully characterize their cross-reactivity profile, future studies should include unbiased, proteome-wide screening methods. Such data will be invaluable for the continued development of safe and effective IGF2BP1-targeted therapies.
References
- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling IGF2BP1-IN-1
Essential Safety and Handling Guide for IGF2BP1-IN-1
This document provides essential guidance for the safe laboratory use of this compound, a potent inhibitor of the IGF2BP1 protein.[1] Given its high potency, with IC50 values in the low nanomolar range for some cancer cell lines, this compound should be handled with a high degree of caution by all researchers, scientists, and drug development professionals.[1] The following procedures are based on best practices for handling potent, research-grade kinase inhibitors and are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.[2][3][4]
Hazard Identification and Precautionary Measures
As a potent, biologically active small molecule, this compound should be treated as potentially hazardous. While a specific Safety Data Sheet (SDS) is not publicly available, general safety protocols for handling chemical compounds of this nature should be strictly followed. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound.[5] The following table summarizes the recommended PPE for various laboratory activities involving this compound.[2][6]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound, from weighing to the preparation of solutions, must be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, all equipment must be thoroughly decontaminated after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator, before cleaning the spill. Absorb liquid spills with an inert material and collect all solid and contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
Contaminated PPE: Disposable PPE, such as gloves and lab coats, should be collected in a designated hazardous waste container and not be reused.[6]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
